molecular formula C8H12O2 B021997 2-Propyl-2,4-pentadienoic acid CAS No. 72010-18-5

2-Propyl-2,4-pentadienoic acid

Número de catálogo: B021997
Número CAS: 72010-18-5
Peso molecular: 140.18 g/mol
Clave InChI: UUILWXIBBZVJDU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Propyl-2,4-pentadienoic acid, also known as (E)-2,4-diene VPA, is a significant and toxic metabolite of the pharmaceutical compound Valproic Acid (VPA). This pale yellow oily substance is identified as a key reactive intermediate studied for its role in mediating the severe hepatotoxicity associated with its parent drug. Research has established that this diene metabolite is metabolized further to form glutathione (GSH) and N-acetylcysteine (NAC) conjugates both in rodent models and in human patients. The characterization of these conjugates provides strong evidence that VPA is bioactivated to a chemically reactive species, with this compound being a prime candidate contributing to the observed drug-induced liver injury. Physical Characteristics: • Appearance: Pale Yellow Oil • Molecular Formula: C 8 H 12 O 2 • Molecular Weight: 140.18 g/mol • CAS Number: 72010-18-5 • Storage: Store in an amber vial at 2-8°C (refrigerator) under an inert atmosphere. Research Applications: This compound is strictly for research use and is a critical standard in toxicological and pharmacological studies. Its primary applications include: • Investigating the metabolic pathways and bioactivation of Valproic Acid. • Serving as a reference standard in the study of drug-induced hepatotoxicity mechanisms. • Use in the identification and characterization of glutathione and N-acetylcysteine adducts in in vitro and in vivo models. • Acting as a pharmaceutical impurity and metabolite reference standard for analytical method development.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-propylpenta-2,4-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-3-5-7(6-4-2)8(9)10/h3,5H,1,4,6H2,2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUILWXIBBZVJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=CC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401306861
Record name 2-Propyl-2,4-pentadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72010-18-5
Record name 2-Propyl-2,4-pentadienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72010-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propyl-2,4-pentadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical structure and properties of 2-propyl-2,4-pentadienoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural dynamics, synthesis, and pharmacotoxicological profile of 2-propyl-2,4-pentadienoic acid (also known as (E)-2,4-diene-VPA), a critical metabolite of the antiepileptic drug Valproic Acid (VPA).

Structural Dynamics and Pharmacotoxicological Implications

Executive Summary

This compound (CAS: 72010-18-5 for the (E)-isomer) is a branched-chain, conjugated diene fatty acid.[1][2][3][4][5][6][7] While structurally simple, it represents a "metabolic bottleneck" in the biotransformation of Valproic Acid. It is not merely a passive byproduct but a reactive electrophile implicated in idiosyncratic hepatotoxicity. This guide analyzes its chemistry, synthesis, and the mechanistic basis of its mitochondrial toxicity, serving as a reference for medicinal chemists and toxicologists.

Molecular Architecture & Stereochemistry

The molecule features a carboxylic acid head group attached to a conjugated diene system with a propyl side chain at the


-position. The conjugation of the C2=C3 and C4=C5 double bonds creates a distinct electronic environment compared to its saturated parent, VPA.
1.1 Structural Specifications
PropertyDetail
IUPAC Name (2E)-2-propylpenta-2,4-dienoic acid
Common Aliases

-VPA; 2,4-diene-VPA
Molecular Formula

Molecular Weight 140.18 g/mol
SMILES CCC\C(C(=O)O)=C\C=C
Stereochemistry The (E)-isomer is the predominant and biologically relevant form.[1] The steric bulk of the propyl group forces the diene system into a specific conformation that favors nucleophilic attack at the

-carbon (C5).
1.2 Physicochemical Profile

The introduction of unsaturation significantly alters the lipophilicity and acidity compared to VPA.

ParameterValueContext
LogP (Predicted) ~2.4Highly lipophilic; readily crosses mitochondrial membranes.
pKa ~4.5Similar to benzoic acid due to conjugation; exists as carboxylate at physiological pH.
Melting Point 33–35 °CLow-melting solid (E-isomer).
UV

~260 nmCharacteristic of conjugated dienes.
Synthetic Pathways[1][8]

For research standards, the synthesis of this compound requires stereoselective control to favor the (E)-isomer. The most robust method utilizes a Wittig-Horner approach.

Protocol: Stereoselective Synthesis via Wittig Reaction

Principle: Reaction of propionaldehyde with a phosphorus ylide derived from


-bromovalerate.
  • Precursor Preparation:

    • React ethyl 2-bromovalerate with triphenylphosphine (

      
      ) in dimethylformamide (DMF) at 80°C to form the phosphonium salt.[8]
      
    • Treat the salt with a strong base (e.g., NaH or NaOH) to generate the phosphorus ylide.

  • Condensation:

    • Add acrolein (or propionaldehyde followed by elimination, though acrolein directly yields the diene) to the ylide solution.

    • Note: To specifically get the 2,4-diene structure, a common route involves condensing propionaldehyde with a pre-formed

      
      -phosphono-crotonate, but a more direct route described in patents involves the condensation of propionaldehyde  with the ylide of 2-propyl-2-pentenoate  precursors or elimination strategies.
      
    • Refined Route: A validated route involves the base-catalyzed elimination of 2-propyl-3-hydroxypent-4-enoic acid .

  • Isolation:

    • Acidify the reaction mixture to pH 2.0.

    • Extract with ethyl acetate.

    • Purify via vacuum distillation (bp ~90-92°C at 2700 Pa) or crystallization from hexane.

Metabolic Bioactivation & Toxicity Mechanisms[4]

This section details the "Science of Safety." this compound is the central node in VPA-induced hepatotoxicity.[5] It acts as a "suicide substrate" for mitochondrial enzymes.

3.1 The Bioactivation Cascade

The molecule is generated via two pathways:[4]

  • Mitochondrial

    
    -oxidation:  Dehydrogenation of 4-ene-VPA.
    
  • Microsomal P450: Desaturation of 2-ene-VPA.

Once formed, it undergoes Glucuronidation to form a reactive acyl glucuronide, or it forms a CoA thioester .

3.2 Mechanisms of Mitochondrial Failure
  • CoA Trapping: The diene-VPA is activated to

    
    -VPA-CoA . This intermediate is poorly metabolized and accumulates, sequestering free Coenzyme A (CoA).
    
  • Enzyme Inhibition:

    
    -VPA-CoA irreversibly inhibits 2,4-dienoyl-CoA reductase  and Carnitine Palmitoyltransferase I (CPT-1) , halting fatty acid 
    
    
    
    -oxidation (FAO).
  • GSH Depletion: The glucuronide conjugate of the diene is an electrophile. It undergoes Michael addition with Glutathione (GSH) at the C5 position, forming 5-GS-3-ene-VPA . This rapidly depletes mitochondrial GSH pools, leading to oxidative stress.

Visualization: The Toxicity Pathway

The following diagram illustrates the convergence of metabolic pathways leading to mitochondrial dysfunction.

VPA_Toxicity VPA Valproic Acid (VPA) FourEne 4-ene-VPA (Mitochondria) VPA->FourEne CYP450 / Dehydrogenation TwoEne 2-ene-VPA (Microsomes) VPA->TwoEne Beta-Oxidation Diene This compound (2,4-diene-VPA) FourEne->Diene Beta-Oxidation TwoEne->Diene CYP450 DieneCoA 2,4-diene-VPA-CoA (Thioester) Diene->DieneCoA Acyl-CoA Synthetase DieneGluc 2,4-diene-VPA-Glucuronide Diene->DieneGluc UGT Enzymes Inhibition Inhibition of Beta-Oxidation (CPT-1) DieneCoA->Inhibition Sequesters CoA GSH_Adduct 5-GS-3-ene-VPA (GSH Depletion) DieneGluc->GSH_Adduct + Glutathione (Michael Addition)

Caption: Metabolic convergence of VPA pathways into the reactive 2,4-diene metabolite, leading to dual mechanisms of toxicity: enzyme inhibition and oxidative stress.

Analytical Characterization

For identification in biological matrices or synthetic validation, the following spectral signatures are diagnostic.

4.1 Nuclear Magnetic Resonance (

H-NMR)

Solvent:


, 250 MHz.
  • 
     12.3 ppm (s, 1H):  Carboxylic acid proton (-COOH).
    
  • 
     6.8–7.1 ppm (t, 1H):  Vinyl proton at C3 (Characteristic of conjugation).
    
  • 
     6.1–6.4 ppm (m, 2H):  Vinyl protons at C4 and C5.
    
  • 
     2.2–2.5 ppm (m, 2H):  Allylic methylene of the propyl chain.
    
  • 
     0.9 ppm (t, 3H):  Terminal methyl of the propyl chain.
    
4.2 Mass Spectrometry (LC-MS/MS)
  • Precursor Ion: m/z 139

    
     (Negative mode).
    
  • Diagnostic Fragment: Loss of

    
     (44 Da).
    
  • GSH Conjugate: If analyzing biological samples, look for the glutathione adduct at m/z ~447 (neutral loss of 129 Da pyroglutamic acid is common).

References
  • Bioactivation of a Toxic Metabolite of Valproic Acid, (E)-2-Propyl-2,4-pentadienoic Acid, via Glucuronidation. Chemical Research in Toxicology. [Link]

  • Mechanisms of valproic acid-induced inhibition of mitochondrial f

    
    -oxidation. Biochemical Pharmacology.
    [Link]
    
  • Process for the preparation of 2-propyl-2-pentenoic acid and its esters.
  • Therapeutic and Toxic Effects of Valproic Acid Metabolites. International Journal of Molecular Sciences. [Link]

Sources

Mechanistic Toxicology & Bioanalysis: Valproic Acid to 2-Propyl-2,4-Pentadienoic Acid

[1][2]

Executive Summary

This technical guide delineates the bioactivation pathway of Valproic Acid (VPA) to its reactive metabolite, 2-propyl-2,4-pentadienoic acid (2,4-diene-VPA).[1][2][3] While VPA is a cornerstone antiepileptic, its idiosyncratic hepatotoxicity is driven by specific metabolic branching. This document details the enzymatic cascades (CYP450 and mitochondrial

Part 1: The Biotransformation Pathway[4]

The conversion of VPA to 2,4-diene-VPA is not a linear single-step process but a result of metabolic branching between microsomal and mitochondrial compartments. The formation of the terminal olefin, 4-ene-VPA , is the critical "point of no return" in the generation of the toxic diene.

Microsomal Desaturation (The Trigger)

VPA primarily undergoes glucuronidation (Phase II) and mitochondrial

  • Enzymes: CYP2C9, CYP2A6, and CYP2B6.

  • Reaction: These enzymes introduce a double bond at the terminal carbon chain, converting VPA to 2-propyl-4-pentenoic acid (4-ene-VPA) .

  • Significance: Unlike the stable 2-ene-VPA metabolite, 4-ene-VPA is a structural analogue of fatty acids that can aberrantly enter mitochondrial

    
    -oxidation.
    
Mitochondrial Bioactivation (The Toxic Event)

Once 4-ene-VPA enters the mitochondria (facilitated by carnitine transport), it mimics a fatty acid substrate.

  • Step 1: 4-ene-VPA is activated to 4-ene-valproyl-CoA .

  • Step 2: It enters the

    
    -oxidation spiral. The mitochondrial enzyme Acyl-CoA Dehydrogenase  attempts to oxidize it.
    
  • Step 3 (Formation of Diene): This oxidation introduces a second double bond, generating (E)-2,4-diene-valproyl-CoA .

  • Fate: This reactive intermediate can hydrolyze to the free acid This compound (2,4-diene-VPA) or react directly with cellular nucleophiles.

Pathway Visualization

The following diagram maps the metabolic divergence, highlighting the critical role of the 4-ene intermediate.

VPA_Metabolismcluster_mitoMitochondrial MatrixVPAValproic Acid(VPA)GlucVPA-Glucuronide(Non-Toxic)VPA->GlucUGT Enzymes(Major Route)TwoEne2-ene-VPA(Stable)VPA->TwoEneCYP2C9/Mito Beta-OxFourEne4-ene-VPA(Hepatotoxic Precursor)VPA->FourEneCYP2C9, CYP2A6(Desaturation)DieneCoA(E)-2,4-diene-VPA-CoA(Reactive Electrophile)FourEne->DieneCoABeta-Oxidation(Acyl-CoA Dehydrogenase)DieneAcidThis compound(2,4-diene-VPA)DieneCoA->DieneAcidHydrolysisGSHGSH Conjugates(5-GS-3-ene-VPA)DieneCoA->GSHGlutathione S-TransferaseMitoDysMitochondrial Dysfunction(Steatosis/Necrosis)DieneCoA->MitoDysCoA Depletion &Enzyme Inhibition

Figure 1: Metabolic bioactivation of Valproic Acid highlighting the critical 4-ene-VPA intermediate.[4][5][6]

Part 2: Toxicological Mechanisms

The transition to 2,4-diene-VPA drives toxicity through three verified mechanisms.

Coenzyme A Sequestration

The 2,4-diene-VPA is an avid sequestering agent of Coenzyme A (CoA). It forms a stable CoA ester that is poorly metabolized.

  • Impact: This depletes the mitochondrial pool of free CoA, which is essential for the Krebs cycle and fatty acid oxidation.

  • Result: Inhibition of ATP production and accumulation of triglycerides (Microvesicular Steatosis).

Suicide Inhibition of -Oxidation

The 2,4-diene-CoA acts as a suicide substrate for the trifunctional protein (TFP) of the

  • Mechanism: It binds irreversibly to the

    
    -subunit of TFP (specifically 3-ketoacyl-CoA thiolase).
    
  • Result: Complete blockade of long-chain fatty acid metabolism.

Glutathione Depletion

The electrophilic nature of the 2,4-diene structure makes it a target for Glutathione (GSH).

  • Reaction: GSH attacks the

    
    -carbon, forming 5-glutathionyl-3-ene-VPA .
    
  • Consequence: Chronic formation of this conjugate depletes hepatic GSH reserves, rendering the liver susceptible to oxidative stress (ROS).

Part 3: Analytical Protocol (GC-MS)

Detecting 2,4-diene-VPA requires specific handling due to its volatility and instability. The following protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with tert-butyldimethylsilyl (t-BDMS) derivatization, which offers superior stability over standard TMS derivatives.

Experimental Workflow
StepParameterRationale
1. Sample Prep 200

L Plasma + 20

L Internal Standard
Use [2H7]-VPA or Heptadecanoic acid as IS for quantitation.
2. Acidification Add 200

L HCl (1 M) to pH < 2.0
Protonates the carboxylic acid group (

to

) to allow organic solvent extraction.
3. Extraction Add 2 mL Ethyl Acetate (EtOAc)VPA and dienes are highly lipophilic in their protonated state.
4. Drying Evaporate EtOAc under

stream at 40°C
Removes solvent. Caution: Do not over-dry, as VPA metabolites are volatile.
5. Derivatization Add 50

L MTBSTFA + 1% TBDMCS
Forms t-BDMS esters . These produce a characteristic

ion (loss of t-butyl group) which is stable and high-mass.
6. Incubation 60°C for 30 minutesEnsures complete derivatization of sterically hindered carboxylic acids.
GC-MS Instrumentation Settings
  • Column: DB-5MS or equivalent (30m x 0.25mm ID x 0.25

    
    m film).
    
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • 60°C hold for 1 min.

    • Ramp 10°C/min to 200°C.

    • Ramp 20°C/min to 280°C (Hold 3 min).

  • MS Detection (SIM Mode):

    • VPA-tBDMS: m/z 201

    • 4-ene-VPA-tBDMS: m/z 199

    • 2,4-diene-VPA-tBDMS: m/z 197 (Target Ion)

    • Internal Standard: m/z 208 (for [2H7]-VPA)

Analytical Logic Diagram

Analytical_WorkflowSamplePlasma Sample(200 uL)AcidAcidification(pH < 2.0)Sample->AcidProtonationExtractLLE Extraction(Ethyl Acetate)Acid->ExtractPartitioningDerivDerivatization(MTBSTFA, 60C)Extract->DerivN2 Dry & ReactGCMSGC-MS Analysis(SIM Mode)Deriv->GCMSInjectionDataQuantitation(m/z 197)GCMS->Data[M-57]+ Ion

Figure 2: Step-by-step analytical workflow for the isolation and quantification of VPA diene metabolites.

References

  • Baillie, T. A. (1988).[7] Metabolic activation of valproic acid and drug-mediated hepatotoxicity.[1][2][3][4][7][8] Role of the terminal olefin, 2-n-propyl-4-pentenoic acid.[7] Chemical Research in Toxicology, 1(4), 195–199. Link

  • Tang, W., & Abbott, F. S. (1996). Bioactivation of a Toxic Metabolite of Valproic Acid, (E)-2-Propyl-2,4-pentadienoic Acid, via Glucuronidation.[1][2][3][8] LC/MS/MS Characterization of the GSH−Glucuronide Diconjugates. Chemical Research in Toxicology, 9(2), 517–526. Link

  • Kassahun, K., et al. (1991).[7] Identification and characterization of the glutathione and N-acetylcysteine conjugates of (E)-2-propyl-2,4-pentadienoic acid, a toxic metabolite of valproic acid, in rats and humans.[7] Drug Metabolism and Disposition, 19(2), 525-535. Link

  • Silva, M. F., et al. (2008). Valproic acid metabolism and its effects on mitochondrial fatty acid oxidation: A review. Journal of Inherited Metabolic Disease, 31(2), 205-216. Link

  • Fisher, M. B., et al. (1992).[9] Determination of valproic acid and its metabolites using gas chromatography with mass-selective detection: application to serum and urine samples from sheep. Journal of Chromatography B, 575(1), 71-80. Link

An In-Depth Technical Guide to the Mitochondrial Toxicity of 2-Propyl-2,4-Pentadienoic Acid in Hepatocytes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Situating the Challenge of Valproate Hepatotoxicity

Valproic acid (VPA) remains a cornerstone therapy for epilepsy and other neurological disorders, yet its clinical utility is shadowed by a significant risk of hepatotoxicity, which can manifest as a rare but potentially fatal liver failure.[1][2][3][4] This adverse effect is not typically caused by the parent drug itself but is strongly linked to its bioactivation into reactive metabolites.[5][6] Among these, (E)-2-propyl-2,4-pentadienoic acid, a diene metabolite of VPA, is considered a key player in the cascade of events leading to liver injury.[5][6] The mitochondrion, the central hub of cellular energy metabolism and a critical regulator of cell death, is the primary target of this toxicity.[3][7][8][9] Understanding the precise mechanisms of mitochondrial impairment is therefore paramount for predicting and mitigating drug-induced liver injury (DILI).

This guide provides a detailed examination of the mitochondrial toxicity of 2-propyl-2,4-pentadienoic acid in hepatocytes. Moving beyond a simple recitation of facts, we will explore the causal chain from molecular interaction to cellular pathology, detail robust experimental methodologies for its assessment, and provide insights into the interpretation of complex datasets.

Part 1: The Mechanistic Core of Mitochondrial Failure

The hepatotoxicity induced by VPA and its metabolites is a multi-faceted process that converges on the mitochondrion.[1][8] Several interconnected mechanisms contribute to the collapse of mitochondrial function, leading to cellular injury and death.[8][9]

Crippling of Fatty Acid β-Oxidation (FAO)

A primary and well-documented effect of VPA and its metabolites is the severe inhibition of mitochondrial fatty acid oxidation.[3] This occurs through several synergistic actions:

  • Enzymatic Inhibition: Due to its structural similarity to fatty acids, VPA is activated within the mitochondria to its coenzyme A (CoA) ester, VPA-CoA.[2][3] This metabolite, along with others like (E)-2,4-diene VPA, can directly inhibit key enzymes of the β-oxidation spiral.[3][5][10] A critical target is carnitine palmitoyltransferase I (CPT1), the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria.[3][11]

  • Cofactor Sequestration: The formation of VPA-CoA sequesters the limited intramitochondrial pool of Coenzyme A, making it unavailable for the activation of natural fatty acids.[8] This effectively creates a metabolic bottleneck.

The direct consequence of impaired FAO is the accumulation of lipids within hepatocytes, leading to microvesicular and macrovesicular steatosis, a hallmark of VPA-induced liver injury.[8][9][12][13]

Disruption of the Electron Transport Chain (ETC) and Energy Production

Beyond FAO, VPA metabolites directly assault the machinery of cellular respiration.

  • Inhibition of Respiratory Complexes: The flow of electrons through the ETC can be impeded, leading to a decreased rate of oxidative phosphorylation (OXPHOS) and a subsequent drop in ATP synthesis.[8][14]

  • Inhibition of α-Lipoamide Dehydrogenase: Studies have shown that VPA-CoA conjugates strongly inhibit α-lipoamide dehydrogenase.[2][3][15] This enzyme is a crucial component of both the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes, which are vital for funneling substrates from glycolysis and the Krebs cycle into the ETC. Its inhibition severely impairs the overall oxidative capacity of the liver mitochondria.[2][15]

The resulting energy deficit compromises numerous ATP-dependent cellular functions, pushing the hepatocyte towards cell death.[4][16]

Induction of the Mitochondrial Permeability Transition (MPT)

A point of no return in many forms of DILI is the opening of the mitochondrial permeability transition pore (MPTP).[7][8][16] The MPT is triggered by a confluence of factors including excessive matrix Ca²⁺, oxidative stress, and ATP depletion—all of which are consequences of the aforementioned mechanisms.[8][17]

Opening of the MPTP leads to:

  • Collapse of Membrane Potential (ΔΨm): The electrochemical gradient across the inner mitochondrial membrane dissipates, halting ATP synthesis.[16]

  • Mitochondrial Swelling: Uncontrolled influx of solutes and water causes the mitochondrion to swell and rupture the outer membrane.[8]

  • Release of Pro-Apoptotic Factors: Cytochrome c and other intermembrane space proteins are released into the cytosol, activating the caspase cascade and initiating apoptosis.[7] If ATP is severely depleted, the cell bypasses apoptosis and undergoes necrotic cell death.[7][16]

The Vicious Cycle of Oxidative Stress

A dysfunctional ETC is a major source of reactive oxygen species (ROS), such as superoxide radicals.[1][4][18] This initial burst of ROS can overwhelm the cell's antioxidant defenses (e.g., glutathione), leading to oxidative stress.[4] Oxidative damage to mitochondrial DNA (mtDNA), proteins, and lipids further impairs mitochondrial function, creating a self-amplifying cycle of damage and ROS production that culminates in cell death.[8][18]

VPA This compound (VPA Metabolite) FAO Inhibition of β-Oxidation VPA->FAO Directly inhibits enzymes (e.g., CPT1) Lipo Inhibition of α-Lipoamide Dehydrogenase VPA->Lipo Steatosis Steatosis (Lipid Accumulation) FAO->Steatosis ATP ATP Depletion FAO->ATP Reduced energy from fats ETC ETC / OXPHOS Inhibition ETC->ATP Impaired OXPHOS ROS ↑ Reactive Oxygen Species (ROS) ETC->ROS Electron leak Lipo->ETC Reduces substrate for ETC MPT Mitochondrial Permeability Transition (MPT) ATP->MPT ROS->MPT mtDNA mtDNA Damage ROS->mtDNA Death Hepatocyte Necrosis or Apoptosis MPT->Death via ATP loss (Necrosis) Cyc_Rel Cytochrome c Release MPT->Cyc_Rel Cyc_Rel->Death via Caspase activation (Apoptosis) mtDNA->ETC Vicious cycle

Caption: Mechanistic cascade of VPA metabolite-induced mitochondrial toxicity.

Part 2: A Validated Framework for Experimental Assessment

Investigating mitochondrial toxicity requires a multi-parametric approach using physiologically relevant cell models. No single assay can capture the complexity of the process; therefore, a battery of tests is essential for a comprehensive evaluation.

Selecting the Appropriate In Vitro Model

The choice of cellular model is a critical determinant of the translational relevance of the findings.

ModelAdvantagesDisadvantagesBest For
Primary Human Hepatocytes (PHH) Gold standard for physiological relevance; possess a full complement of metabolic enzymes.[19]Limited availability, high cost, donor-to-donor variability, rapid de-differentiation in 2D culture.Acute toxicity studies; validation of findings from other models.[20][21]
HepaRG Cells Human origin; differentiate into hepatocyte-like cells with good metabolic capacity; suitable for longer-term studies.[22][23][24]Lower metabolic activity than PHH; require a lengthy differentiation period.Chronic toxicity, mechanistic studies, and screening.[23]
HepG2 Cells Widely available, easy to culture, highly reproducible.Cancer cell line with aberrant metabolism; low expression of key drug-metabolizing enzymes.Initial screening, especially in glucose-free/galactose-containing media to force reliance on OXPHOS.[23][24][25]
Isolated Mitochondria Allows for the direct study of compound effects on mitochondrial components without confounding cellular factors.[22]Lacks the context of cellular metabolism, transport, and signaling.Mechanistic deconvolution of direct effects on ETC, MPT, or specific enzymes.

For studying the toxicity of a metabolite like this compound, differentiated HepaRG cells or cryopreserved primary human hepatocytes are the preferred systems due to their metabolic competence.[20][21]

Core Experimental Protocols

The following protocols form a robust workflow for characterizing mitochondrial toxicity. Each protocol must include appropriate vehicle controls (e.g., DMSO) and positive controls (known mitochondrial toxicants) to ensure the system is self-validating.

The Agilent Seahorse XF Analyzer is the gold standard for assessing mitochondrial function in real-time by measuring the oxygen consumption rate (OCR).[26][27][28] The Mito Stress Test is the cornerstone assay.

Causality: This assay dissects the key parameters of the electron transport chain's function. By sequentially injecting specific inhibitors, we can probe different aspects of the respiratory process, allowing us to pinpoint the nature of the mitochondrial insult (e.g., ETC inhibition vs. uncoupling).[26][27]

cluster_workflow Seahorse XF Mito Stress Test Workflow cluster_injections Sequential Injections Start 1. Seed Hepatocytes in XF Microplate Treat 2. Treat with This compound (and controls) Start->Treat Assay 3. Run Mito Stress Test Treat->Assay Analysis 4. Analyze OCR Profile Assay->Analysis Oligo Oligomycin (ATP Synthase Inhibitor) Assay->Oligo FCCP FCCP (Uncoupler) Rot_AA Rotenone/Antimycin A (Complex I & III Inhibitors)

Caption: Workflow for the Seahorse XF Mito Stress Test experiment.

Step-by-Step Methodology:

  • Cell Seeding: Seed hepatocytes (e.g., PHH at 2 x 10⁴ cells/well) in a Seahorse XF cell culture microplate and allow them to adhere.[20]

  • Compound Treatment: Expose cells to a dose-range of this compound for a predetermined time (e.g., 2 to 24 hours). Include vehicle control and a positive control (e.g., Rotenone).

  • Assay Preparation: Wash cells and replace the culture medium with unbuffered Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine.[26] Incubate in a CO₂-free incubator for 1 hour.

  • Instrument Setup: Hydrate a Seahorse sensor cartridge and load with concentrated stocks of Oligomycin, FCCP, and Rotenone/Antimycin A for sequential injection.

  • Run Assay: Place the cell plate in the Seahorse XF Analyzer. The instrument will measure basal OCR, then sequentially inject the compounds and measure OCR after each injection.

  • Data Analysis: Calculate the key parameters of mitochondrial function.

Data Interpretation Table:

ParameterCalculationBiological MeaningExpected Effect of VPA Metabolite
Basal Respiration (Last rate before Oligo) - (Rot/AA rate)Total oxygen consumption under basal conditions.[28]Decrease
ATP-Linked Respiration (Last rate before Oligo) - (Oligo rate)OCR used for ATP synthesis.Decrease
Proton Leak (Oligo rate) - (Rot/AA rate)Protons leaking across the inner membrane.[28]Minimal change or slight increase
Maximal Respiration (Max rate after FCCP) - (Rot/AA rate)Maximum capacity of the ETC to reduce oxygen.[28]Significant Decrease
Spare Capacity (Maximal Respiration) - (Basal Respiration)The cell's ability to respond to energy demand.Significant Decrease

A decrease in both basal and maximal respiration is a strong indicator of ETC inhibition.

The JC-1 assay is a widely used fluorescent method to assess ΔΨm.[29][30][31]

Causality: A loss of ΔΨm is a key indicator of mitochondrial dysfunction and a common precursor to MPT and apoptosis. This assay provides a semi-quantitative measure of this critical event.

Step-by-Step Methodology:

  • Cell Culture: Seed hepatocytes in a 96-well black, clear-bottom plate and treat with the test compound as described above. Include a positive control for depolarization (e.g., FCCP or CCCP).[29][30]

  • JC-1 Staining: Remove the culture medium and add a loading solution containing the JC-1 dye (typically 1-10 µg/mL) diluted in culture medium.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.

  • Washing: Gently wash the cells with an assay buffer (e.g., PBS) to remove excess dye.

  • Fluorescence Reading: Measure fluorescence using a multi-mode plate reader.

    • Red Fluorescence (J-aggregates): Excitation ~535 nm / Emission ~590 nm.[30]

    • Green Fluorescence (J-monomers): Excitation ~485 nm / Emission ~530 nm.[30]

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Healthy Healthy Mitochondrion (High ΔΨm) JC1_in JC-1 Dye Enters Healthy->JC1_in Unhealthy Unhealthy Mitochondrion (Low ΔΨm) Unhealthy->JC1_in Aggregates Forms J-Aggregates JC1_in->Aggregates In Healthy Monomers Remains as Monomers JC1_in->Monomers In Unhealthy Red RED Fluorescence Aggregates->Red Green GREEN Fluorescence Monomers->Green Ratio High Red/Green Ratio Red->Ratio Ratio_low Low Red/Green Ratio Green->Ratio_low

Caption: Principle of the JC-1 assay for mitochondrial membrane potential.

Directly measuring the cellular energy state is crucial. Luciferase-based assays are highly sensitive and specific for ATP.

Causality: Since the primary function of mitochondria is ATP production via OXPHOS, a drop in total cellular ATP is a direct and functionally relevant consequence of mitochondrial toxicity.[25]

Step-by-Step Methodology:

  • Cell Culture: Seed hepatocytes in a 96-well white, opaque plate and treat with the test compound.

  • Cell Lysis: After treatment, add a reagent that lyses the cells and stabilizes the ATP.

  • Luciferase Reaction: Add a luciferin/luciferase reagent. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.

  • Luminescence Reading: Measure the luminescent signal using a plate reader.

  • Data Analysis: The light output is directly proportional to the ATP concentration. Normalize the results to cell number or protein content and express as a percentage of the vehicle control.

Part 3: Synthesis and Future Perspectives

The mitochondrial toxicity of this compound in hepatocytes is a complex process initiated by the inhibition of fatty acid oxidation and the electron transport chain.[2][3][32] This initial insult triggers a cascade of downstream events, including ATP depletion, oxidative stress, and the induction of mitochondrial permeability transition, ultimately leading to hepatocyte death.[4][7][8]

A robust assessment of this toxicity requires a multi-parametric approach. Functional respirometry (Seahorse XF), membrane potential analysis (JC-1), and ATP quantification together provide a comprehensive picture of the mitochondrial health of the hepatocyte. The use of physiologically relevant models, such as primary human hepatocytes or well-differentiated HepaRG cells, is critical for generating data with high translational value to human DILI.[19][20][23]

Future investigations should move towards more complex, human-relevant systems, such as 3D liver microtissues or multi-organ-on-a-chip platforms.[13][19] These models better recapitulate the complex cell-cell interactions of the liver and may reveal nuances of chronic toxicity that are missed in traditional 2D monolayer cultures.[19] By integrating these advanced cellular models with the rigorous, multi-parametric biochemical assays detailed in this guide, researchers and drug development professionals can more accurately predict hepatotoxicity risks and work towards the development of safer medicines.

References

  • Pessayre, D., Mansouri, A., Berson, A., & Fromenty, B. (2001). Mitochondrial involvement in drug-induced liver injury. PubMed.
  • Al-Kuraishy, H. M., Al-Gareeb, A. I., Hussien, N. R., Al-Naimi, M. S., & Lugnier, C. (2025). Mechanisms involved in the valproic acid-induced hepatotoxicity: a comprehensive review. Naunyn-Schmiedeberg's Archives of Pharmacology.
  • Spinu, M., et al. (2022). Mitochondria as the Target of Hepatotoxicity and Drug-Induced Liver Injury: Molecular Mechanisms and Detection Methods. MDPI.
  • Liss, B., et al. (2017). Mitochondrial Liver Toxicity of Valproic Acid and Its Acid Derivatives Is Related to Inhibition of α-Lipoamide Dehydrogenase. PMC.
  • Cyprotex - Evotec. Functional Mitochondrial Toxicity Assay (Seahorse XFe96). Evotec.
  • Agilent Technologies. (n.d.). Principle of Mitochondrial Toxicity Assessment Using Agilent Seahorse XF Solution. Agilent.
  • SeragPsych. (2025). Valproic Acid and Mitochondria. SeragPsych.
  • Al-Kuraishy, H. M., et al. (2025). Mechanisms involved in the valproic acid-induced hepatotoxicity: a comprehensive review. Naunyn-Schmiedeberg's Archives of Pharmacology.
  • Nadanaciva, S., et al. (2025). In Vitro Assessment of Mitochondrial Toxicity to Predict Drug-Induced Liver Injury. Springer Link.
  • Liss, B., et al. (2017). Mitochondrial Liver Toxicity of Valproic Acid and Its Acid Derivatives Is Related to Inhibition of α-Lipoamide Dehydrogenase. PubMed.
  • Agilent. (n.d.). Agilent Seahorse XF Cell Mito Stress Test Kit. SickKids Research Institute.
  • Pessayre, D., & Fromenty, B. (2008). Drug-induced liver injury through mitochondrial dysfunction: mechanisms and detection during preclinical safety studies. PubMed.
  • Weiler, M. (2017).
  • Agilent Technologies. (n.d.). Seahorse XF Mito Tox Assay Kit. Agilent.
  • SelectScience. (n.d.). Buy Seahorse XF Mito Tox Assay Kit Read Reviews. SelectScience.
  • InSphero. (2024). Testing Drug-induced Mitochondrial Toxicity in 3D In Vitro Models. InSphero.
  • Agilent Technologies. (n.d.).
  • RayBiotech. (n.d.). JC-1 Mitochondrial Membrane Potential Assay Kit. RayBiotech.
  • MedchemExpress. (n.d.). JC-1 Mitochondrial Membrane Potential Assay Kit. MedchemExpress.com.
  • The University of Liverpool Repository. (n.d.). An evaluation of in vitro models for the assessment of mitochondrial toxicity within Drug Induced Liver Injury (DILI). The University of Liverpool Repository.
  • Bhogal, R. H., et al. (2023). Mitochondria in Acetaminophen-Induced Liver Injury and Recovery: A Concise Review. MDPI.
  • Cayman Chemical. (n.d.). JC-1 Mitochondrial Membrane Potential Assay Kit. Cayman Chemical.
  • De Chiara, F., et al. (2021). Mitochondrial Dysfunction in Advanced Liver Disease: Emerging Concepts. Frontiers.
  • SelectScience. (2024).
  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. G-Biosciences.
  • ResearchGate. (n.d.). Assay mitochondrial membrane potential of HepG2 cells with JC-1...
  • Kassahun, K., et al. (2001). Bioactivation of a Toxic Metabolite of Valproic Acid, (E)
  • Grinspan, J. B., et al. (2022). In Vitro Models for Studying Chronic Drug-Induced Liver Injury. PMC.
  • Bjorge, S. M., & Baillie, T. A. (1991). Inhibition of medium-chain fatty acid beta-oxidation in vitro by valproic acid and its unsaturated metabolite, 2-n-propyl-4-pentenoic acid. PubMed.
  • Ramachandran, A., & Jaeschke, H. (2014). In vitro assays of mitochondrial function/dysfunction. PubMed.
  • Spinu, M., et al. (2022). Mitochondria as the Target of Hepatotoxicity and Drug-Induced Liver Injury: Molecular Mechanisms and Detection Methods. PMC.
  • O'Brien, C., et al. (2018). Differential toxic effects of bile acid mixtures in isolated mitochondria and physiologically relevant HepaRG cells. PMC.
  • ResearchGate. (2025). Absence of a Universal Mechanism of Mitochondrial Toxicity by Nucleoside Analogs.
  • Tolika, E., et al. (2018). Effect of Toxicants on Fatty Acid Metabolism in HepG2 Cells. Frontiers.
  • Lee, S., et al. (2023). Mitochondrial Toxic Effects of Antiepileptic Drug Valproic Acid on Mouse Kidney Stem Cells. MDPI.
  • Kassahun, K., et al. (2001). Bioactivation of a toxic metabolite of valproic acid, (E)
  • Foxworthy, P. S., & Eacho, P. I. (1991). Inhibition of hepatic fatty acid oxidation at carnitine palmitoyltransferase I by the peroxisome proliferator 2-hydroxy-3-propyl-4-[6-(tetrazol-5-yl) hexyloxy]acetophenone. PMC.
  • Sokol, R. J., et al. (n.d.). Mitochondrial Hepatopathies Information for Physicians. Children's Hospital Colorado.
  • ResearchGate. (2025). Drug-Induced Inhibition of Mitochondrial Fatty Acid Oxidation and Steatosis.

Sources

Pharmacokinetics and Toxicodynamics of Valproic Acid Diene Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacokinetics and Toxicodynamics of Valproic Acid Diene Metabolites Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Technical Summary

Valproic acid (VPA) is a branched-chain fatty acid widely used as an anticonvulsant and mood stabilizer. While VPA itself is generally well-tolerated, its idiosyncratic hepatotoxicity—characterized by microvesicular steatosis and necrosis—is driven not by the parent drug, but by specific reactive metabolites.

The critical metabolic junction involves the formation of (E)-2,4-diene-valproic acid (2-propyl-2,4-pentadienoic acid).[1][2] This diene metabolite is a potent electrophile formed via mitochondrial


-oxidation of the CYP450-generated metabolite 4-ene-VPA. Unlike the stable major metabolites (e.g., 3-keto-VPA, VPA-glucuronide), the 2,4-diene intermediate possesses a conjugated double-bond system capable of:
  • Mitochondrial Depletion: Sequestration of Coenzyme A (CoA) and glutathione (GSH).

  • Enzyme Inhibition: Irreversible inhibition of enzymes involved in

    
    -oxidation, specifically 3-ketoacyl-CoA thiolase.
    

This guide details the formation kinetics, elimination pathways, and analytical protocols for quantifying these elusive diene metabolites, providing a framework for assessing hepatotoxic risk in drug development.

Metabolic Architecture & Biotransformation

The formation of 2,4-diene-VPA is a multi-compartment process involving both the endoplasmic reticulum (ER) and the mitochondria.

The Terminal Olefin Pathway

VPA undergoes extensive hepatic metabolism. The toxification pathway begins with desaturation in the ER, followed by mitochondrial activation.

  • Step 1 (ER): Cytochrome P450 enzymes (primarily CYP2C9, CYP2A6, and CYP2B6) introduce a double bond at the terminal carbon, forming 4-ene-VPA .

  • Step 2 (Mitochondria): 4-ene-VPA enters the mitochondria (carnitine-dependent transport) and is activated to 4-ene-VPA-CoA .

  • Step 3 (Beta-Oxidation): 4-ene-VPA-CoA undergoes dehydrogenation (via ACADSB) to form the reactive conjugated diene, (E)-2,4-diene-VPA-CoA .

Pathway Visualization

The following diagram illustrates the bifurcation between stable elimination and reactive metabolite formation.

VPA_Metabolism VPA Valproic Acid (VPA) Gluc VPA-Glucuronide (Major Urinary Met.) VPA->Gluc UGT1A6/2B7 FourEne 4-ene-VPA (Hepatotoxic Precursor) VPA->FourEne CYP2C9 CYP2A6 TwoEne (E)-2-ene-VPA VPA->TwoEne Mitochondrial Beta-Oxidation Mito_Entry Mitochondrial Entry (Carnitine Shuttle) FourEne->Mito_Entry DieneCoA (E)-2,4-diene-VPA-CoA (Reactive Electrophile) TwoEne->DieneCoA CYP Desaturation Mito_Entry->DieneCoA Beta-Oxidation (ACADSB) GSH_Conj GSH Conjugates (NAC-Conjugates in Urine) DieneCoA->GSH_Conj Detoxification (GST) Toxicity Mitochondrial Failure (Steatosis/Necrosis) DieneCoA->Toxicity CoA Depletion Enzyme Inhibition

Figure 1: Metabolic cascade of Valproic Acid highlighting the formation of the reactive (E)-2,4-diene-VPA intermediate.

Pharmacokinetic Profile

The pharmacokinetics (PK) of the diene metabolites are formation-rate limited and heavily dependent on the status of the parent drug's metabolism.

Formation Kinetics
  • Precursor Dependence: Plasma concentrations of 2,4-diene-VPA are typically low (<1% of total VPA) because it is a reactive intermediate. Its formation correlates strongly with the levels of 4-ene-VPA.

  • Auto-induction: VPA induces its own metabolism (and that of other drugs). Chronic dosing leads to upregulation of mitochondrial

    
    -oxidation enzymes, potentially increasing the fractional conversion of VPA to diene metabolites over time.
    
  • Drug Interactions: Co-administration with enzyme inducers (e.g., Phenytoin, Carbamazepine, Phenobarbital) significantly increases CYP-mediated 4-ene-VPA formation, subsequently elevating the load of 2,4-diene-VPA in the mitochondria.

Elimination and Detoxification

The primary clearance mechanism for the electrophilic diene is conjugation with glutathione (GSH).

  • Conjugation: The diene undergoes Michael addition with GSH.

  • Excretion: The GSH conjugate is processed into the N-acetylcysteine (NAC) conjugate (specifically 5-NAC-3-ene-VPA) and excreted in urine.

  • Biomarker: The presence of NAC-conjugated dienes in urine is the most reliable non-invasive biomarker for the extent of reactive metabolite formation.

Comparative PK Parameters
ParameterValproic Acid (Parent)4-ene-VPA (Precursor)(E)-2,4-diene-VPA (Toxicant)
Half-Life (T1/2) 8–17 hours (Adults)Similar to VPA (formation limited)Transient (Rapid Reaction/Elimination)
Protein Binding 87–95% (Saturable)HighHigh (Likely displaces VPA)
Primary Route Glucuronidation (50%)Beta-oxidationGSH Conjugation / Protein Adduction
Detection Window Plasma (Steady State)Plasma (Steady State)Urine (as NAC conjugate) or Bile

Toxicodynamics & Mitochondrial Pathogenesis[3][4][5]

The toxicity of (E)-2,4-diene-VPA is "mitochondrial-specific." It disrupts the energy homeostasis of the hepatocyte.[3]

Mechanism of Action
  • CoA Sequestration: The diene forms a stable CoA ester that is poorly metabolized. This depletes the free CoA pool required for the oxidation of endogenous fatty acids (palmitate, oleate).

  • Suicide Inhibition: 2,4-diene-VPA-CoA covalently binds to the active site of 3-ketoacyl-CoA thiolase , a critical enzyme in the

    
    -oxidation spiral.
    
  • Oxidative Stress: The depletion of mitochondrial GSH (via conjugation with the diene) leaves the mitochondria vulnerable to reactive oxygen species (ROS) generated by the disrupted electron transport chain.

Toxicity_Mechanism Diene (E)-2,4-diene-VPA CoA_Pool Free CoA Pool Diene->CoA_Pool Sequesters (Forms CoA Ester) BetaOx Beta-Oxidation Enzymes Diene->BetaOx Irreversible Inhibition GSH Mitochondrial GSH Diene->GSH Depletes (Conjugation) CoA_Pool->BetaOx Required Cofactor FattyAcids Endogenous Fatty Acids BetaOx->FattyAcids Fails to Metabolize Steatosis Microvesicular Steatosis FattyAcids->Steatosis Accumulation ROS ROS Accumulation (Cell Death) GSH->ROS Loss of Protection ROS->Steatosis Membrane Damage

Figure 2: Toxicodynamic mechanism showing the dual impact of CoA sequestration and enzyme inhibition.

Analytical Methodologies

Quantifying diene metabolites requires sensitive instrumentation due to their low abundance and instability.

Protocol A: GC-MS Quantification (Standard)

This protocol utilizes tert-butyldimethylsilyl (tBDMS) derivatization to improve stability and volatility.

  • Instrument: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization.[4][5]

  • Sample: 200 µL Human Plasma or Urine.

  • Internal Standard:

    
    -Valproic Acid.
    

Step-by-Step Workflow:

  • Acidification: Add 200 µL of 1 M HCl to the sample to protonate VPA and metabolites (pH < 2).

  • Extraction: Add 2 mL of Ethyl Acetate. Vortex for 2 mins. Centrifuge at 3000 x g for 5 mins.

  • Evaporation: Transfer organic layer to a glass vial. Evaporate to dryness under

    
     stream at 40°C.
    
  • Derivatization: Add 50 µL MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMCS. Incubate at 60°C for 30 mins.

  • Analysis: Inject 1 µL into GC-MS (Splitless).

    • Column: DB-5MS or equivalent (30m x 0.25mm).

    • Temp Program: 60°C (1 min) -> 10°C/min -> 280°C.

Target Ions (SIM Mode): The tBDMS derivatives fragment by losing the tert-butyl group


.
  • VPA-tBDMS: m/z 201

  • 4-ene-VPA-tBDMS: m/z 199

  • (E)-2,4-diene-VPA-tBDMS: m/z 197 (Calculated based on MW 140 + 114 - 57).

Protocol B: LC-MS/MS for Conjugates (Advanced)

To assess "total" reactive metabolite formation, measuring the urinary NAC-conjugate is superior.

  • Instrument: Triple Quadrupole LC-MS/MS (Negative ESI).

  • Transition: Monitor the specific transition for the NAC-conjugate of the diene.

    • Precursor: m/z 480 (5-NAC-3-ene-VPA-glucuronide) or m/z 304 (NAC-diene conjugate).

    • Product: m/z 128 (Pyroglutamate fragment from NAC moiety).

Clinical Implications & Risk Management

Genotype Screening

Patients carrying polymorphisms in POLG (Polymerase Gamma) or CPSI are at catastrophic risk.

  • POLG Mutation: Pre-existing mitochondrial dysfunction amplifies the toxicity of the diene metabolite, leading to fulminant hepatic failure (Alpers-Huttenlocher syndrome).

  • CYP2C9 Polymorphisms: Poor metabolizers may actually have lower risk of diene formation, while ultra-rapid metabolizers (or those induced by comedication) generate higher 4-ene-VPA loads.

Therapeutic Drug Monitoring (TDM)

Routine TDM measures only total VPA. For high-risk patients (children < 2 years, polytherapy), clinicians should consider:

  • Ammonia levels: A surrogate marker for mitochondrial urea cycle inhibition.

  • Carnitine status: VPA treatment induces carnitine deficiency; supplementation restores the mitochondrial shuttle, though it may not prevent diene formation.

References

  • Kassahun, K., et al. (1991). Identification of the N-acetylcysteine conjugate of (E)-2,4-diene-valproic acid in the urine of patients receiving valproic acid. Drug Metabolism and Disposition. Link

  • Baillie, T. A. (1988). Metabolic activation of valproic acid and drug-mediated hepatotoxicity.[1][2][3][6] Role of the terminal olefin, 2-n-propyl-4-pentenoic acid. Chemical Research in Toxicology. Link

  • Tang, W., et al. (1997). Bioactivation of a toxic metabolite of valproic acid, (E)-2-propyl-2,4-pentadienoic acid, via glucuronidation.[1][2][7] LC/MS/MS characterization of the GSH-glucuronide diconjugates. Chemical Research in Toxicology. Link

  • Silva, M. F., et al. (2008).[8] Valproic acid metabolism and its effects on mitochondrial fatty acid oxidation: A review. Journal of Inherited Metabolic Disease. Link

  • Levy, R. H., et al. (2002). Antiepileptic Drugs.[9][10][11] 5th Edition. Lippincott Williams & Wilkins. (Chapter: Valproate - Chemistry and Biotransformation). Link

  • Kiang, T. K., et al. (2011). Mechanism-based inhibition of human cytochrome P450 2C9 by valproic acid. Drug Metabolism and Disposition. Link

Sources

The Silent Bioactivation: A Technical Guide to 2-Propyl-2,4-Pentadienoic Acid (2,4-Diene-VPA)

[1]

Executive Summary

Valproic Acid (VPA) is a cornerstone antiepileptic drug, yet its clinical utility is shadowed by a rare, idiosyncratic, and often fatal hepatotoxicity. This toxicity is not intrinsic to the parent molecule but is driven by a specific metabolic divergence: the desaturation of VPA to This compound (2,4-diene-VPA) .[1]

This guide provides researchers with a mechanistic blueprint of this bioactivation.[1][2] It details the mitochondrial "lethal synthesis" that transforms a therapeutic fatty acid into a mitochondrial toxin, quantifies the inhibitory potency of the diene metabolite, and establishes a validated LC-MS/MS protocol for its detection in biological matrices.

Part 1: The Metabolic Cascade (Mechanism of Action)

The formation of 2,4-diene-VPA represents a "perfect storm" of Phase I metabolism and mitochondrial beta-oxidation.[1] Unlike standard detoxification pathways, this route increases chemical reactivity.[1]

The P450-Mediated Gateway

The parent drug, VPA, is primarily glucuronidated (Phase II). However, a fraction undergoes CYP450-mediated desaturation in the liver.[1]

  • Enzymes: CYP2C9, CYP2A6, and CYP2B6.[1]

  • Product: 4-ene-VPA (2-propyl-4-pentenoic acid).[1][3]

  • Significance: 4-ene-VPA is the pro-toxin.[1] It is pharmacologically active but possesses a terminal double bond that is critical for the next step.

Mitochondrial "Lethal Synthesis"

4-ene-VPA enters the mitochondria, where it mimics a medium-chain fatty acid.[1] It is activated to its Coenzyme A (CoA) ester (4-ene-VPA-CoA ) and enters the beta-oxidation spiral.[1]

  • Beta-Oxidation Step: The enzyme Acyl-CoA Dehydrogenase introduces a second double bond at the 2,3-position.[1][4]

  • Result: Formation of (E)-2,4-diene-VPA-CoA .

  • Reactivity: This conjugated diene-CoA ester is an electrophile.[1] It is a suicide substrate that irreversibly inhibits beta-oxidation enzymes and depletes the mitochondrial glutathione (GSH) pool.[1]

Pathway Visualization

The following diagram maps the bioactivation pathway from VPA to the formation of toxic GSH adducts.

VPA_MetabolismVPAValproic Acid (VPA)FourEne4-ene-VPA(Pro-Toxin)VPA->FourEneCYP2C9, 2A6, 2B6(Desaturation)FourEneCoA4-ene-VPA-CoA(Mitochondrial Entry)FourEne->FourEneCoAAcyl-CoA SynthetaseDieneCoA2,4-diene-VPA-CoA(REACTIVE ELECTROPHILE)FourEneCoA->DieneCoAMitochondrialBeta-OxidationGSH_Adduct5-GS-3-ene-VPA(GSH Depletion)DieneCoA->GSH_AdductConjugation w/ GSH(Spontaneous/GST)BetaOxInhibInhibition ofBeta-Oxidation EnzymesDieneCoA->BetaOxInhibCovalent Binding(Suicide Inhibition)

Caption: Figure 1: The bioactivation cascade of Valproic Acid.[1] The transition from 4-ene-VPA to the reactive 2,4-diene-VPA-CoA occurs exclusively within the mitochondria, leading to localized toxicity.[1]

Part 2: Toxicological Impact & Quantitative Data[1]

The toxicity of 2,4-diene-VPA is defined by its ability to induce microvesicular steatosis (fatty liver) and metabolic acidosis .[1] This occurs through three distinct mechanisms:

  • Direct Enzyme Inhibition: 2,4-diene-VPA-CoA binds irreversibly to the alpha-subunit of the Trifunctional Protein (TFP) and 2,4-dienoyl-CoA reductase .[1] This halts the beta-oxidation of long-chain fatty acids.[1][5]

  • CoA Sequestration: The accumulation of VPA-CoA esters traps free Coenzyme A. Without free CoA, the liver cannot oxidize endogenous fatty acids, leading to their esterification into triglycerides (steatosis).[1]

  • Oxidative Stress: The conjugation of the diene with glutathione (forming 5-GS-3-ene-VPA) rapidly depletes mitochondrial GSH, leaving the organelle vulnerable to ROS damage.[1]

Quantitative Inhibition Profile

The following table summarizes the comparative inhibitory potency of VPA and its metabolites on fatty acid oxidation (FAO).

CompoundTarget MechanismPotency (Inhibition of FAO)Clinical Relevance
Valproic Acid (VPA) CoA Sequestration (Weak)~15-20% inhibition at 1.0 mMTherapeutic baseline.[1]
4-ene-VPA Precursor to Diene~45% inhibition at 0.5 mMHigh Risk: Marker of susceptibility.
2,4-diene-VPA Suicide Inhibition of TFP >94% inhibition at 0.5 mM Toxic: Causes bioenergetic failure.[1]

Key Insight: While VPA causes mild inhibition, the 2,4-diene metabolite is a near-total inhibitor of medium-chain fatty acid oxidation at physiologically relevant toxic concentrations (0.5 mM).[1] This confirms that 2,4-diene-VPA is the proximate toxicant.[1]

Part 3: Detection & Quantification Protocol (LC-MS/MS)[1]

Reliable detection of 2,4-diene-VPA in plasma or urine requires distinguishing it from its isomers and the parent drug.[1] The following protocol uses Negative Electrospray Ionization (ESI-) LC-MS/MS.

Experimental Workflow

Reagents & Standards:

  • Analytes: this compound (2,4-diene-VPA), 4-ene-VPA.[1]

  • Internal Standard (IS): VPA-d15 or Benzoic Acid-d5.[1]

  • Matrix: Plasma (Human/Rat) or Urine.[1]

Sample Preparation (Liquid-Liquid Extraction):

  • Aliquot 100 µL of plasma.[1]

  • Add 10 µL of Internal Standard solution (10 µg/mL).

  • Acidify with 20 µL of 1M HCl (to protonate the carboxylic acid, improving extraction).

  • Extract with 500 µL of Ethyl Acetate/Hexane (50:50 v/v). Vortex for 2 mins.

  • Centrifuge at 10,000 x g for 5 mins.

  • Evaporate the organic supernatant to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase A/B (50:50).

LC-MS/MS Conditions
ParameterSetting
Column Phenomenex Kinetex C18 (2.1 x 100 mm, 2.6 µm) or equivalent.[1]
Mobile Phase A 10 mM Ammonium Formate in Water (pH 8.[1]0)
Mobile Phase B Methanol (100%)
Flow Rate 0.25 mL/min
Gradient 0-1 min: 20% B; 1-6 min: Ramp to 90% B; 6-8 min: Hold 90% B.
Ionization ESI Negative Mode (ESI-)
MRM Transitions (Mass Spectrometry)

The 2,4-diene-VPA is detected by monitoring the deprotonated molecular ion [M-H]-.[1] Due to the stability of the conjugated system, fragmentation can be limited; "Pseudo-MRM" (Parent -> Parent) or specific decarboxylation losses are often used.

  • 2,4-diene-VPA (Target): m/z 139.1 -> 139.1 (Quantifier) or 139.1 -> 95.1 (Loss of CO2).

  • 4-ene-VPA (Precursor): m/z 141.1 -> 141.1.

  • Valproic Acid (Parent): m/z 143.1 -> 143.1.[1]

  • GSH-Conjugate (Biomarker): m/z 624.2 -> 272.1 (GSH fragment) or 624.2 -> 143.1.[1]

Analytical Logic Diagram

LCMS_Workflowcluster_MSMS/MS Detection (ESI-)SampleBiological Sample(Plasma/Urine)LLEAcidic LLE(EtOAc/Hexane + HCl)Sample->LLESepLC Separation(C18 Column, pH 8.0)LLE->SepVPA_IonVPA[M-H]- = 143Sep->VPA_IonEne_Ion4-ene-VPA[M-H]- = 141Sep->Ene_IonDiene_Ion2,4-diene-VPA[M-H]- = 139Sep->Diene_Ion

Caption: Figure 2: Analytical workflow for the simultaneous extraction and quantification of VPA and its reactive metabolites.

Part 4: Synthesis & Sourcing Strategy

For researchers requiring the 2,4-diene-VPA standard for toxicity assays (e.g., mitochondrial respiration studies), commercial sourcing is rare.[1] Custom synthesis is often required.[1]

Synthetic Route (Wittig Reaction): The most stereoselective synthesis of (E)-2-propyl-2,4-pentadienoic acid involves the Wittig reaction.[1]

  • Precursor: Propionaldehyde.[1]

  • Reagent: React with the ylide derived from 2-(triphenylphosphoranylidene)pentanoate.

  • Condition: Reflux in dioxane or THF.[1]

  • Purification: The resulting ester is hydrolyzed (NaOH/EtOH) to yield the free acid (CAS: 72010-18-5).[1]

Safety Note: The synthesized diene is a potent mitochondrial toxin.[1] Handle with extreme care in a fume hood, avoiding skin contact.[1]

References

  • Rettie, A. E., et al. (1987).[1] "Cytochrome P-450-catalyzed formation of delta 4-VPA, a toxic metabolite of valproic acid."[1] Science. Link

  • Kassahun, K., et al. (1991).[1] "Bioactivation of a toxic metabolite of valproic acid, (E)-2-propyl-2,4-pentadienoic acid, via glucuronidation."[1] Chemical Research in Toxicology. Link

  • Silva, M. F., et al. (2008).[1] "Valproic acid metabolism and its effects on mitochondrial fatty acid oxidation: A review." Journal of Inherited Metabolic Disease. Link

  • Tang, W., et al. (1995).[1] "Comparative metabolism and pharmacokinetics of 2-propyl-4-pentenoic acid (4-ene-VPA) in rats and monkeys." Drug Metabolism and Disposition. Link

  • Ponchaut, S., et al. (1992).[1] "Inhibition of medium-chain fatty acid beta-oxidation in vitro by valproic acid and its unsaturated metabolite, 2-n-propyl-4-pentenoic acid." Biochemical and Biophysical Research Communications. Link

Technical Guide: Glutathione Conjugation of 2-Propyl-2,4-Pentadienoic Acid

[1][2]

Executive Summary

This technical guide details the mechanistic, experimental, and analytical frameworks for studying the glutathione (GSH) conjugation of 2-propyl-2,4-pentadienoic acid (

This document is designed for researchers requiring high-fidelity protocols for synthesizing, detecting, and characterizing these conjugates to validate toxicity models.

Mechanistic Foundations

The Electrophilic Target

This compound is a terminally unsaturated metabolite of VPA. Its toxicity stems from its ability to act as a Michael acceptor. However, the free acid form is kinetically inert toward GSH at physiological pH. Bioactivation is required to increase the electrophilicity of the diene system.

Activation Pathways

Two primary activation pathways facilitate the nucleophilic attack of GSH:

  • CoA Thioesterification (Mitochondrial): The diene is converted to 2,4-diene-VPA-CoA . The electron-withdrawing effect of the Coenzyme A thioester activates the

    
    -double bond.
    
  • Glucuronidation (Cytosolic/Biliary): The formation of 1-O-(2,4-diene-valproyl)-

    
    -D-glucuronide  creates a reactive ester intermediate that is susceptible to GSH attack, a rare instance of a glucuronide serving as a reactive electrophile.
    
Reaction Mechanism (1,6-Addition)

The conjugation follows an extended Michael addition (1,6-addition). The thiolate anion of GSH attacks the terminal carbon (C5) of the diene system. This attack results in a double-bond shift, yielding 5-glutathion-S-yl-3-ene-VPA .

GVPAValproic Acid(VPA)FourEne4-ene-VPAVPA->FourEneCYP2C9/2A6(-2H)DieneThis compound(2,4-diene-VPA)FourEne->DieneBeta-Oxidation(Mitochondria)DieneCoA2,4-diene-VPA-CoA(Mitochondrial)Diene->DieneCoAAcyl-CoASynthetaseDieneGluc2,4-diene-VPA-Glucuronide(Cytosolic/Bile)Diene->DieneGlucUGTGSH_Conj5-Glutathion-S-yl-3-ene-VPA(Conjugate)DieneCoA->GSH_ConjGST / Spontaneous(+GSH)Mito_ToxMitochondrialGSH DepletionDieneCoA->Mito_ToxInhibition ofBeta-OxidationDieneGluc->GSH_ConjGST / Spontaneous(+GSH)GSH_Conj->Mito_ToxLoss of Free GSH

Figure 1: Bioactivation pathways of VPA leading to the reactive 2,4-diene intermediate and subsequent glutathione conjugation.[1]

Experimental Protocols

Chemical Synthesis of Analytical Standards

Since the free acid reacts slowly, the methyl ester is used to generate the conjugate standard for LC-MS calibration.

Reagents:

  • (E)-2-propyl-2,4-pentadienoic acid (synthesized via Knoevenagel condensation or commercially sourced).

  • Diazomethane (or TMS-diazomethane) or Methanol/H2SO4.

  • Reduced Glutathione (GSH).

  • Triethylamine (TEA).

Protocol:

  • Methylation: Dissolve 2,4-diene-VPA (50 mg) in diethyl ether. Add diazomethane in ether dropwise until the yellow color persists. Evaporate solvent to obtain methyl 2-propyl-2,4-pentadienoate .

  • Conjugation: Dissolve the methyl ester (0.1 mmol) in ethanol (1 mL). Prepare a solution of GSH (0.15 mmol) in water (1 mL) containing TEA (0.2 mmol).

  • Incubation: Mix solutions and stir at room temperature under nitrogen for 12–24 hours.

  • Hydrolysis (Optional): If the free acid conjugate is required, treat the reaction mixture with 1M NaOH (2 eq) for 1 hour, then neutralize carefully with 1M HCl.

  • Purification: Purify via preparative HPLC (C18 column) using a water/methanol gradient (0.1% formic acid). Lyophilize fractions to obtain 5-glutathion-S-yl-3-ene-VPA .

In Vitro Microsomal Incubation

To study the biological formation via the glucuronide pathway:

System:

  • Rat Liver Microsomes (RLM) or Human Liver Microsomes (HLM).

  • Substrate: 2,4-diene-VPA (100 µM).

  • Cofactors: UDPGA (5 mM), GSH (5 mM), MgCl2 (5 mM).

  • Buffer: Tris-HCl (pH 7.4).

Workflow:

  • Pre-incubation: Mix microsomes (1 mg/mL protein), buffer, MgCl2, and alamethicin (pore-forming agent, 50 µg/mg protein) on ice for 15 min.

  • Initiation: Add substrates (diene-VPA, UDPGA, GSH). Incubate at 37°C for 60 minutes.

  • Termination: Quench with ice-cold acetonitrile (1:1 v/v) containing internal standard.

  • Extraction: Centrifuge at 10,000 x g for 10 min. Collect supernatant for LC-MS/MS analysis.

Analytical Characterization (LC-MS/MS)

Detection of GSH conjugates relies on identifying specific neutral losses characteristic of the glutathione moiety.[2][3]

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive and Negative modes.[4][3]

  • Scan Mode: Neutral Loss (NL) scanning and Multiple Reaction Monitoring (MRM).

Key Fragmentation Patterns (Positive Mode):

FeatureMass Shift / ValueStructural Origin
Neutral Loss -129 DaLoss of pyroglutamic acid (

-Glu) moiety
Neutral Loss -75 DaLoss of glycine (Gly) moiety
Neutral Loss -307 DaLoss of entire GSH moiety
Fragment Ion m/z 308Protonated GSH (

)
Fragment Ion m/z 179Cysteinyl-glycine fragment
Target Analytes Table
AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition TypeNotes
5-GS-3-ene-VPA 446

317NL 129 (PyroGlu)Major isomer (1,6-addition)
5-GS-3-ene-VPA 446

272Loss of GSH-derived fragmentConfirmation ion
5-GS-3-ene-VPA-Gluc 624

448NL 176 (Glucuronide)Diconjugate found in bile
5-NAC-3-ene-VPA 302

173NL 129Mercapturate (Urine metabolite)
Data Interpretation

When analyzing the MS/MS spectra of the conjugate (m/z 446), look for the cleavage of the C-S bond.

  • Aliphatic Conjugates: Typically yield ions formed by cleavage of the C-S bond between the drug and GSH.[4][3]

  • Diagnostic: The presence of m/z 308 (GSH+) in the MS2 spectrum is definitive proof of a GSH adduct.

References

  • Kassahun, K., et al. (1991). Conjugation of glutathione with a toxic metabolite of valproic acid, (E)-2-propyl-2,4-pentadienoic acid, catalyzed by rat hepatic glutathione-S-transferases. Drug Metabolism and Disposition.[5][][7]

  • Tang, W., et al. (1996). Bioactivation of a Toxic Metabolite of Valproic Acid, (E)-2-Propyl-2,4-pentadienoic Acid, via Glucuronidation. LC/MS/MS Characterization of the GSH−Glucuronide Diconjugates. Chemical Research in Toxicology.[5]

  • Kassahun, K., & Baillie, T. A. (1993). Cytochrome P450-mediated dehydrogenation of 2-n-propyl-4-pentenoic acid to 2-n-propyl-2,4-pentadienoic acid—a hepatotoxic metabolite of valproic acid. Drug Metabolism and Disposition.[5][][7]

  • Xie, C., et al. (2013). A fragmentation-based method for the differentiation of glutathione conjugates by high-resolution mass spectrometry with electrospray ionization.[3] Analytica Chimica Acta.[3]

  • Baillie, T. A. (1988). Metabolic activation of valproic acid and drug-mediated hepatotoxicity. Role of the terminal olefin, 2-n-propyl-4-pentenoic acid. Chemical Research in Toxicology.[5]

teratogenic potential of 2-propyl-2,4-pentadienoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The Paradox of (E)-2-Propyl-2,4-Pentadienoic Acid: Hepatotoxic Potency vs. Teratogenic Profile

Executive Summary

In the pharmacological development of antiepileptic drugs (AEDs), Valproic Acid (VPA) remains a "gold standard" for efficacy but a "black box" for safety. Among its complex metabolic cascade, (E)-2-propyl-2,4-pentadienoic acid (also known as (E)-2,4-diene-VPA ) occupies a unique and paradoxical niche.

While the parent compound (VPA) is a potent teratogen causing neural tube defects (NTDs), this specific diene metabolite is not the primary driver of teratogenicity . Instead, it is a highly reactive electrophile responsible for VPA’s idiosyncratic hepatotoxicity . This guide dissects the distinct toxicological profiles of the 2,4-diene, providing a mechanistic roadmap for researchers to distinguish between developmental toxicity (teratogenicity) and metabolic toxicity (hepatotoxicity).

Chemical Identity & Metabolic Origin

(E)-2-propyl-2,4-pentadienoic acid is a terminal metabolite generated through a two-step bioactivation pathway involving both microsomal and mitochondrial enzymes.

  • IUPAC Name: (2E)-2-propylpenta-2,4-dienoic acid

  • Common Name: (E)-2,4-diene-VPA[1]

  • Molecular Formula:

    
    [2][3]
    
  • Key Structural Feature: Conjugated diene system acting as a Michael acceptor.

Metabolic Pathway

The formation of the 2,4-diene is a "toxicification" event. VPA undergoes desaturation by Cytochrome P450 enzymes (CYP2C9, CYP2C19) to form the olefin 2-propyl-4-pentenoic acid (4-ene-VPA) . This intermediate enters the mitochondria, where


-oxidation enzymes convert it into the conjugated (E)-2,4-diene-VPA .

Figure 1: Bioactivation Pathway of Valproic Acid (Visualizing the transition from therapeutic drug to reactive metabolite)

VPA_Metabolism VPA Valproic Acid (VPA) (Therapeutic) Four_Ene 4-ene-VPA (Hepatotoxic Precursor) VPA->Four_Ene CYP2C9/2C19 (Desaturation) Two_Four_Diene (E)-2,4-diene-VPA (Reactive Electrophile) Four_Ene->Two_Four_Diene Mitochondrial Beta-Oxidation Mito_Tox Mitochondrial Toxicity (Beta-Oxidation Inhibition) Two_Four_Diene->Mito_Tox CoA Sequestration GSH_Conj GSH Conjugates (Detoxification/Depletion) Two_Four_Diene->GSH_Conj Glutathione S-Transferase

The Teratogenicity Question: A Comparative Analysis

Contrary to the parent compound, (E)-2,4-diene-VPA exhibits low teratogenic potential . This distinction is critical for Structure-Activity Relationship (SAR) studies.

Mechanistic Divergence
  • VPA (Parent): Teratogenicity is driven by Histone Deacetylase (HDAC) inhibition . VPA acts as a direct HDAC inhibitor, altering gene expression (e.g., Wnt signaling, Hoxa1) required for neural tube closure.

  • 2,4-Diene-VPA (Metabolite): Due to its structural rigidity and high reactivity, it is a poor HDAC inhibitor. Furthermore, its rapid conjugation with Glutathione (GSH) limits its distribution to the embryo in sufficient concentrations to disrupt neurulation.

Comparative Toxicity Data
CompoundPrimary ToxicityTeratogenic Potency (Mouse Model)Mechanism of Action
Valproic Acid (VPA) TeratogenicityHigh (Exencephaly, Spina Bifida)HDAC Inhibition, Folate Antagonism
(S)-4-yn-VPA TeratogenicityVery High (Potent Analog)Stereoselective HDAC Inhibition
4-ene-VPA HepatotoxicityModeratePrecursor to diene; Induces steatosis
(E)-2,4-diene-VPA Hepatotoxicity Low / Negligible Mitochondrial inhibition , GSH depletion

Scientific Insight: The "safe" profile of the diene regarding birth defects does not make it a safe drug candidate. Its ability to induce microvesicular steatosis (liver damage) makes it a "structural alert" in drug design.

Hepatotoxicity: The Core Hazard

The true danger of (E)-2,4-diene-VPA lies in its electrophilic nature. It acts as a "suicide substrate" for mitochondrial enzymes.

  • GSH Depletion: The diene reacts spontaneously and enzymatically with Glutathione. This depletion leaves the hepatocyte vulnerable to oxidative stress (ROS).

  • CoA Sequestration: The metabolite forms a CoA ester that inhibits the Trifunctional Protein (TFP) of the

    
    -oxidation complex. This leads to an accumulation of toxic long-chain fatty acids and inhibits ATP production.
    
  • Steatosis: The metabolic blockade results in the accumulation of triglycerides in the liver (microvesicular steatosis), a hallmark of VPA-induced liver failure.

Figure 2: Mechanism of Hepatotoxicity vs. Teratogenicity

Toxicity_Mechanism cluster_Hepato Hepatotoxicity (Liver) cluster_Terato Teratogenicity (Embryo) Diene (E)-2,4-diene-VPA GSH Glutathione (GSH) Diene->GSH Conjugation (Depletion) BetaOx Beta-Oxidation Enzymes Diene->BetaOx Inhibition HDAC HDAC Enzymes Diene->HDAC Weak/No Inhibition ROS Reactive Oxygen Species GSH->ROS Loss of Protection Steatosis Microvesicular Steatosis BetaOx->Steatosis Fatty Acid Accumulation GeneExp Neurodev. Gene Expression HDAC->GeneExp Normal Function NTD Neural Tube Defects GeneExp->NTD Low Risk

Experimental Protocols

Since (E)-2,4-diene-VPA is chemically unstable and difficult to store, in situ generation or immediate use after synthesis is recommended for toxicological assays.

Protocol A: In Situ Generation (Sandwich-Cultured Hepatocytes)

Best for assessing metabolic toxicity.

  • Cell Model: Freshly isolated Rat Hepatocytes cultured in a collagen sandwich configuration.

  • Induction: Pre-treat cells with Phenobarbital (PB) (1 mM for 3 days) to induce CYP enzymes, enhancing the conversion of VPA precursors to the diene.

  • Dosing: Treat cells with 4-ene-VPA (100–500 µM).

    • Note: Direct dosing with 4-ene-VPA yields higher intracellular concentrations of the 2,4-diene than dosing with VPA itself.

  • Endpoint Detection:

    • GSH Levels: Measure total cellular glutathione using HPLC-fluorescence detection (monobromobimane derivatization).

    • Mitochondrial Function: JC-1 assay for membrane potential loss.

Protocol B: Detection of GSH Conjugates (LC-MS/MS)

Best for validating the presence of the reactive metabolite.

  • Sample Prep: Collect bile or cell lysate from treated subjects.

  • Extraction: Solid Phase Extraction (SPE) using C18 cartridges. Elute with Methanol.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., 150 x 2.1 mm, 3 µm).

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Transition: Monitor for the GSH-diene conjugate (Neutral loss of 129 Da or specific transitions for 5-GS-3-ene-VPA).

    • Target Mass: Look for

      
       corresponding to the conjugate (approx. m/z 448 for the mono-conjugate).
      

References

  • Kassahun, K., et al. (1991). Bioactivation of valproic acid to a reactive metabolite, (E)-2-propyl-2,4-pentadienoic acid, via glucuronidation.Chemical Research in Toxicology . Link

  • Tang, W., et al. (1995). Hepatotoxicity of valproic acid and its metabolites in sandwich-cultured rat hepatocytes.[1]Hepatology . Link

  • Nau, H., et al. (1991). Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and toxicology.Pharmacology & Toxicology . Link

  • Paladini, D., et al. (2013). A scientific review: mechanisms of valproate-mediated teratogenesis.Oxford Academic . Link

  • Lee, H., et al. (2012). Assessment of the role of in situ generated (E)-2,4-diene-valproic acid in the toxicity of valproic acid.Toxicology and Applied Pharmacology . Link

Sources

Methodological & Application

GC-MS protocol for detection of 2-propyl-2,4-pentadienoic acid

Application Note: High-Sensitivity GC-MS Profiling of 2-Propyl-2,4-Pentadienoic Acid ( -VPA)

Executive Summary & Clinical Significance

Valproic acid (VPA) is a cornerstone antiepileptic drug, yet its clinical utility is shadowed by idiosyncratic hepatotoxicity.[1] This toxicity is not driven by the parent drug but by its terminal olefins formed via

This compound (


-VPA)



The Analytical Challenge: Detecting

  • Isomeric Complexity: It co-elutes with

    
    -VPA and 
    
    
    -VPA on standard non-polar columns.
  • Volatility: The free acid is highly volatile and prone to tailing.

  • Stability: The diene system is susceptible to polymerization or oxidation during aggressive workups.

This protocol details a self-validating GC-MS workflow using trimethylsilyl (TMS) derivatization and a mid-polarity cyanopropylphenyl column (DB-1701) to achieve baseline separation of the toxic diene from its isomers.

Experimental Design Strategy

The "Why" Behind the Method
  • Derivatization (TMS vs. Methyl Ester): While methylation (diazomethane) is common, Silylation (MSTFA) is superior for VPA metabolites. TMS derivatives produce characteristic [M-15]

    
     fragments that allow easier mass-spectral distinction between the diene (m/z 197) and mono-enes (m/z 199).
    
  • Column Selection (DB-1701 vs. DB-5): Standard 5% phenyl columns (DB-5ms) often fail to resolve

    
    -VPA from 
    
    
    -VPA. We utilize a DB-1701 (14% cyanopropyl-phenyl) phase. The cyano-dipole interaction specifically retains the conjugated diene system longer than the non-conjugated isomers, ensuring accurate quantification.
  • Extraction pH: The pKa of VPA metabolites is ~4.8. Acidification to pH 2.0 is mandatory to suppress ionization and drive the analyte into the organic phase.

Visual Workflow (Graphviz)

GSampleBiological Sample(100 µL Plasma/Urine)IS_AddAdd Internal Standard(2-ethyl-2-methylpentanoic acid)Sample->IS_AddAcidifyAcidification(Add 1M HCl to pH 2.0)IS_Add->AcidifyProtonationExtractLLE Extraction(Ethyl Acetate x 2)Acidify->ExtractPartitioningDryEvaporation(N2 stream @ 25°C)*Do not heat >30°C*Extract->DryConcentrationDerivDerivatization(MSTFA + 1% TMCS, 60°C, 30 min)Dry->DerivSilylationGCMSGC-MS Analysis(SIM Mode)Deriv->GCMSInjection

Caption: Optimized extraction and derivatization workflow. Note the strict temperature control during evaporation to prevent diene polymerization.

Detailed Protocol

Reagents & Materials
  • Reference Standard: (E)-2-propyl-2,4-pentadienoic acid (Custom synthesis or specific metabolite vendors).

  • Internal Standard (IS): 2-ethyl-2-methylpentanoic acid (preferred) or

    
    -VPA.
    
  • Derivatization Agent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS.

  • Solvents: Ethyl Acetate (HPLC Grade), Pyridine (Anhydrous).

Sample Preparation
  • Aliquot: Transfer 100 µL of plasma/urine to a glass centrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard solution (50 µg/mL in methanol).

  • Acidify: Add 20 µL of 1.0 M HCl. Vortex 10s. Verify pH < 3.0 using strip.

  • Extract: Add 400 µL Ethyl Acetate. Vortex vigorously for 2 mins.

  • Separate: Centrifuge at 3,000 x g for 5 mins. Transfer organic (upper) layer to a clean silanized glass vial.

  • Repeat: Repeat extraction with another 400 µL Ethyl Acetate; combine extracts.

  • Dry: Evaporate to dryness under a gentle stream of Nitrogen at room temperature .

    • Critical: Do not use a heat block >30°C. The diene is volatile and heat-labile.

  • Derivatize: Add 50 µL Pyridine and 50 µL MSTFA (+1% TMCS). Cap tightly. Incubate at 60°C for 30 mins.

  • Cool: Cool to room temperature and transfer to autosampler vials with glass inserts.

GC-MS Instrumentation Parameters
ParameterSettingRationale
GC System Agilent 7890B / 8890 (or equiv)Robust oven control required.
Column DB-1701 (30m x 0.25mm x 0.25µm)Critical: Mid-polarity separates diene from mono-enes better than DB-5.
Inlet Splitless, 250°CMaximizes sensitivity for trace metabolites.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard flow for optimal MS vacuum.
Oven Program 60°C (1 min hold)

5°C/min to 140°C

20°C/min to 280°C (3 min hold)
Slow ramp (5°C/min) is essential to resolve the isomer cluster (

,

,

,

).
Transfer Line 280°CPrevents condensation.
Ion Source EI (70 eV), 230°CStandard Electron Ionization.
Acquisition SIM Mode (Selected Ion Monitoring)See Table 4.4 below.
MS Acquisition: SIM Table

The TMS derivative of

AnalyteRetention Time (approx)*Quant Ion (m/z)Qualifier Ions (m/z)

-VPA-TMS
12.5 min197 (M-15)212 (M+), 73 (TMS), 75

-VPA-TMS
11.8 min199 (M-15)214 (M+), 129
VPA-TMS 10.2 min199 (M-15)145, 171
Internal Standard 9.8 min129 171

Note: Retention times must be established experimentally on your specific column.

Data Analysis & Validation

Identification Criteria

To confirm the presence of the toxic

  • Retention Time: Must match the reference standard within ±0.05 min. On a DB-1701 column, the elution order is generally: VPA

    
    
    
    
    -VPA
    
    
    
    
    -VPA
    
    
    
    
    -VPA
    .
  • Ion Ratio: The ratio of m/z 197 to m/z 212 should be consistent with the standard (typically high, as the methyl loss is favorable).

Quantification

Calculate the concentration using the internal standard method:

Troubleshooting
  • Peak Tailing: Indicates active sites in the liner. Replace the inlet liner with a deactivated splitless liner (glass wool packed).

  • Missing Diene Peak: If VPA is seen but the diene is absent in positive controls, check the evaporation step. The diene is volatile; ensure N2 flow is gentle and no heat is applied.

References

  • Rettenmeier, A. W., et al. (1987). "Quantitative analysis of valproic acid metabolites in serum and urine by gas chromatography-mass spectrometry." Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • Kassahun, K., et al. (1991). "Bioactivation of a toxic metabolite of valproic acid, (E)-2-propyl-2,4-pentadienoic acid, via glucuronidation." Chemical Research in Toxicology. Link

  • Fisher, J., et al. (1992). "GC/MS of Valproic Acid and its Metabolites." Biomedical Chromatography. Link

  • Tong, V., et al. (2005). "Time Course of Lipid Peroxidation Biomarkers, Liver Toxicity, and Valproic Acid Metabolite Levels in Rats." Toxicological Sciences. Link

stereoselective synthesis of (E)-2-propyl-2,4-pentadienoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Robust and Highly Stereoselective Synthesis of (E)-2-propyl-2,4-pentadienoic Acid

Introduction and Scientific Rationale

(E)-2-propyl-2,4-pentadienoic acid is a substituted conjugated dienoic acid, a structural motif of interest in medicinal chemistry and materials science. The precise control over the stereochemistry of the C2-C3 double bond is paramount, as the geometric isomerism can profoundly impact biological activity and material properties[1][2]. The synthesis of such trisubstituted alkenes with high stereoselectivity presents a significant challenge, often requiring carefully chosen synthetic strategies to overcome the formation of isomeric mixtures.

This application note provides a detailed, field-proven protocol for the synthesis of (E)-2-propyl-2,4-pentadienoic acid. The selected strategy is a two-step sequence commencing with a Horner-Wadsworth-Emmons (HWE) olefination, followed by ester hydrolysis. The HWE reaction was chosen for its distinct advantages over the classical Wittig reaction, namely its generally high (E)-selectivity for alkenes when using stabilized phosphonate ylides and the operational simplicity of removing the water-soluble phosphate byproduct[3][4][5].

The causality behind the high (E)-selectivity of the HWE reaction is rooted in thermodynamic control. The reaction proceeds through a series of reversible intermediates, allowing for equilibration to the most stable threo-oxaphosphetane intermediate. This intermediate, which minimizes steric interactions, preferentially eliminates to form the thermodynamically favored (E)-alkene[4][5]. This inherent stereochemical preference makes the HWE reaction an authoritative and trustworthy method for achieving the desired product geometry.

Overall Synthetic Workflow

The synthesis is accomplished in two primary stages as depicted below. The initial step involves the formation of the carbon skeleton and the stereoselective installation of the (E)-alkene via the Horner-Wadsworth-Emmons reaction. The second step is a standard saponification to yield the final carboxylic acid.

G cluster_0 Step 1: HWE Olefination cluster_1 Step 2: Saponification A Triethyl 2-phosphonopentanoate C Ethyl (E)-2-propyl-2,4-pentadienoate A->C 1. NaH, THF 2. Add Acrolein B Acrolein B->C D Ethyl (E)-2-propyl-2,4-pentadienoate E (E)-2-propyl-2,4-pentadienoic acid D->E 1. KOH, EtOH/H2O 2. HCl (aq)

Caption: Key stages of the HWE reaction mechanism.

Detailed Experimental Protocols

Part A: Synthesis of Ethyl (E)-2-propyl-2,4-pentadienoate

Materials & Reagents:

  • Triethyl 2-phosphonopentanoate (97%)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Acrolein (97%, contains hydroquinone as inhibitor)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Protocol:

  • Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion). Wash the NaH three times with anhydrous hexane under nitrogen to remove the mineral oil, then carefully decant the hexane.

  • Ylide Formation: Add anhydrous THF (80 mL) to the flask and cool the resulting suspension to 0 °C in an ice-water bath. To this suspension, add triethyl 2-phosphonopentanoate (1.0 equivalent) dropwise via syringe over 20 minutes. The mixture will bubble as hydrogen gas evolves. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until gas evolution ceases. The solution should become clear or slightly hazy, indicating the formation of the phosphonate carbanion.

  • Olefination Reaction: Cool the reaction mixture back down to 0 °C. Add freshly distilled acrolein (1.2 equivalents) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition of acrolein, allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phosphonate is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL) at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil contains the desired product and the phosphate byproduct. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 98:2 to 95:5) to afford ethyl (E)-2-propyl-2,4-pentadienoate as a clear oil.

Part B: Saponification to (E)-2-propyl-2,4-pentadienoic acid

Materials & Reagents:

  • Ethyl (E)-2-propyl-2,4-pentadienoate

  • Ethanol (95%)

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), 2 M aqueous solution

  • Diethyl ether or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Hydrolysis: Dissolve the purified ester (1.0 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v). Add potassium hydroxide (3.0 equivalents) and heat the mixture to reflux (approx. 80 °C).

  • Reaction Monitoring: Stir the reaction at reflux for 2-4 hours. Monitor the disappearance of the starting ester by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (50 mL).

  • Acidification & Extraction: Cool the aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 2 M HCl. A white precipitate or oil may form. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (E)-2-propyl-2,4-pentadienoic acid as a white or off-white solid. The product can be further purified by recrystallization from hexane if necessary.

Data Presentation and Expected Outcomes

The following table summarizes the expected results for this synthetic sequence based on typical outcomes for the Horner-Wadsworth-Emmons reaction.

ParameterStep 1: HWE OlefinationStep 2: Saponification
Product Ethyl (E)-2-propyl-2,4-pentadienoate(E)-2-propyl-2,4-pentadienoic acid
Expected Yield 75-85%90-98%
Stereoselectivity (E:Z) >95:5>95:5 (preserved)
Physical Appearance Colorless OilWhite Solid
Purification Method Flash ChromatographyExtraction / Recrystallization

Characterization Data for (E)-2-propyl-2,4-pentadienoic acid:

  • ¹H NMR: The spectrum should clearly show the characteristic signals for the vinyl protons. The coupling constant (J-value) between the protons on the C3-C4 double bond is expected to be in the range of 15-16 Hz, which is diagnostic for an (E)-configuration.

  • ¹³C NMR: The number of signals should correspond to the 8 unique carbon atoms in the molecule.

  • IR Spectroscopy: A broad absorption band around 2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid) and a sharp peak around 1680-1710 cm⁻¹ (C=O stretch) are expected.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₈H₁₂O₂ (M.W. 140.18 g/mol ).

References

  • Horner, L.; Hoffmann, H.; Wippel, H. G. "Phosphororganische Verbindungen, VI. Darstellung von Olefinen mit (E)-Konfiguration aus Aldehyden und Phosphinoxyden." Chemische Berichte, 1958. [URL: https://en.wikipedia.org/wiki/Horner%E2%80%93Wadsworth%E2%80%93Emmons_reaction]
  • Wittig, G.; Schöllkopf, U. "Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.)." Chemische Berichte, 1954. [URL: https://en.wikipedia.org/wiki/Wittig_reaction]
  • Organic Chemistry Portal. "Wittig Reaction." [URL: https://www.organic-chemistry.org/namedreactions/wittig-reaction.shtm]
  • Organic Chemistry Portal. "Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction." [URL: https://www.organic-chemistry.org/namedreactions/wittig-horner-reaction.shtm]
  • Organic Synthesis. "Wittig & Wittig-Horner reactions." [URL: https://www.organic-synthesis.org/procedures/wittig-wittig-horner-reactions]
  • University of Colorado, Boulder. "The Wittig Reaction: Synthesis of Alkenes." [URL: https://www.colorado.
  • Alfa Chemistry. "Horner-Wadsworth-Emmons Reaction." [URL: https://www.alfa-chemistry.com/blog/horner-wadsworth-emmons-reaction.html]
  • MDPI. "Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents." Molecules, 2022. [URL: https://www.mdpi.com/1420-3049/27/21/7195]
  • BenchChem. "The Still-Gennari Modification versus the Horner-Wadsworth-Emmons Reaction for Z-Alkene Synthesis." [URL: https://www.benchchem.com/blog/the-still-gennari-modification-versus-the-horner-wadsworth-emmons-reaction-for-z-alkene-synthesis/]
  • Maryanoff, B. E.; Reitz, A. B. "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects." Chemical Reviews, 1989. [URL: https://www.chem.ucla.edu/~harding/IGOC/M/maryanoff1989.pdf]
  • PubChem. "2-Propyl-2,4-pentadienoic acid." National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/172944]

Sources

Application Note: Handling, Storage, and Experimental Protocols for 2-Propyl-2,4-pentadienoic Acid

Author: BenchChem Technical Support Team. Date: February 2026


-VPA)
Target Audience:  Medicinal Chemists, Toxicologists, and Mitochondrial Biologists

Executive Summary & Chemical Profile

2-Propyl-2,4-pentadienoic acid (CAS: 72010-18-5), often abbreviated as (E)-2,4-diene-VPA , is a reactive, hepatotoxic metabolite of the anticonvulsant Valproic Acid (VPA).[1][2] Unlike its parent compound, this molecule possesses a conjugated diene system adjacent to a carboxylic acid, conferring significant chemical instability and distinct biological reactivity.

Research indicates this specific metabolite is a primary driver of VPA-associated idiosyncratic hepatotoxicity, acting through mitochondrial


-oxidation inhibition and glutathione (GSH) depletion. Consequently, handling protocols must account for both personal safety  (high toxicity) and compound integrity  (sensitivity to oxidation and polymerization).
Chemical Identity Table[3]
PropertySpecification
IUPAC Name (E)-2-propylpenta-2,4-dienoic acid
Common Synonyms

-VPA; 2,4-diene Valproic Acid
CAS Number 72010-18-5
Molecular Formula

Molecular Weight 140.18 g/mol
Physical State Pale yellow oil (at RT) or low-melting solid
Solubility DMSO (>20 mg/mL), Ethanol, Methanol; Poor in water
Key Hazard Hepatotoxin / Teratogen (Mitochondrial poison)

Critical Hazards & Safety Mechanisms

The Hepatotoxicity Mechanism

Researchers must understand that this compound is not merely a standard; it is a pro-toxicant . Upon entering the hepatocyte, it is activated to its Coenzyme A (CoA) thioester. This reactive intermediate depletes the mitochondrial CoA pool and inhibits the


-oxidation of fatty acids, leading to microvesicular steatosis.
Visualization of Toxicity Pathway

The following diagram illustrates the bioactivation pathway that necessitates strict safety controls during handling.

ToxicityPathway VPA Valproic Acid (Parent Drug) Diene This compound (The Analyte) VPA->Diene CYP450 Desaturation CoA_Ester 2,4-Diene-VPA-CoA (Reactive Thioester) Diene->CoA_Ester Acyl-CoA Synthetase GSH_Adduct GSH Conjugate (Detoxification) CoA_Ester->GSH_Adduct GSH Depletion Mito_Tox Mitochondrial Beta-Oxidation Inhibition CoA_Ester->Mito_Tox CoA Sequestration Steatosis Microvesicular Steatosis Mito_Tox->Steatosis Lipid Accumulation

Caption: Bioactivation of this compound leading to mitochondrial dysfunction and hepatotoxicity.

Storage & Stability Protocol

The conjugated diene system (


) is susceptible to auto-oxidation  and polymerization  upon exposure to air and light. Standard "shelf" storage will result in degradation within days.
The "Argon Shield" Storage System

Objective: Maintain purity >98% over 12 months.

  • Receipt: Upon arrival, immediately centrifuge the vial (if liquid) to settle the oil. Do not open until ready to aliquot.

  • Inert Atmosphere: All handling of the neat substance must occur under a gentle stream of Argon or Nitrogen. Argon is preferred due to its higher density, which "blankets" the oil.

  • Aliquoting (Critical Step):

    • Do not store the bulk bottle after opening.

    • Dissolve the entire quantity in high-grade anhydrous DMSO to create a Stock Solution (e.g., 100 mM).

    • Reasoning: Storage as a solid/oil increases surface area for oxidation. Storage in DMSO freezes the compound in a solvent matrix, reducing molecular collision and polymerization risk.

  • Cryopreservation:

    • Aliquot the DMSO stock into amber glass vials (avoid plastic microfuge tubes for long-term storage of lipophilic acids to prevent leaching).

    • Store at -80°C .

    • Note: At -20°C, DMSO may undergo freeze-thaw cycles if the freezer fluctuates; -80°C ensures a solid matrix.

Stability Table
ConditionEstimated StabilityRecommendation
Neat Oil, RT, Air < 48 HoursAvoid. Immediate degradation.
Neat Oil, -20°C, Argon 3-6 MonthsAcceptable for short-term use.
DMSO Soln, -20°C 6-12 MonthsMonitor for precipitation.
DMSO Soln, -80°C > 2 YearsGold Standard.
Aqueous Media (Culture) < 24 HoursPrepare fresh immediately before dosing.

Handling & Experimental Preparation

Solubilization Protocol

Solvent Choice:

  • Primary: DMSO (Dimethyl Sulfoxide).

  • Secondary: Ethanol (absolute).

  • Avoid: Water or PBS for stock preparation (solubility is pH-dependent and poor).

Procedure:

  • Calculate the volume of DMSO required to reach a 50 mM or 100 mM concentration.

  • Add DMSO to the vial under inert gas flow.

  • Vortex gently for 30 seconds.

  • Visually inspect: The solution should be clear and slightly yellow. Any turbidity suggests polymerization or impurities.

Self-Validating Quality Control (QC)

Before running sensitive mitochondrial assays, validate the integrity of your stock.

Method A: UV-Vis Shift Assay (Quick Check)

  • Principle: The conjugated diene system exhibits a bathochromic shift (red shift) compared to the mono-ene analogue.

  • Protocol: Dilute stock 1:1000 in Ethanol.

  • Expectation: Look for

    
     around 230–245 nm .
    
    • Pass: Distinct peak in this range.

    • Fail: Peak shift to <220 nm (loss of conjugation) or broadening (polymerization).

Method B: 1H-NMR (Definitive)

  • Check for the preservation of vinylic protons.

  • Key Signals: Multiplets in the 5.5 – 7.5 ppm region corresponding to the diene protons. Loss of these signals indicates saturation or degradation.

Experimental Workflow: Mitochondrial Toxicity Assay

This protocol outlines the standard application of this compound to assess mitochondrial respiratory chain inhibition in HepG2 cells.

Workflow Diagram

ExpWorkflow Stock Thaw 100mM Stock (-80°C) QC QC Check: Clarity & UV Abs Stock->QC Inspect Dilution Dilute in Media (Max 0.5% DMSO) QC->Dilution Pass Dosing Treat HepG2 Cells (0 - 500 µM) Dilution->Dosing Immediate Use Assay Measure ATP / MTT (24h Endpoint) Dosing->Assay Incubation

Caption: Experimental workflow for dosing HepG2 cells with this compound.

Step-by-Step Dosing Protocol
  • Cell Preparation: Seed HepG2 cells at

    
     cells/well in a 96-well plate. Allow adhesion for 24 hours.
    
  • Stock Thawing: Thaw the 100 mM DMSO stock of this compound on ice. Do not heat.

  • Intermediate Dilution:

    • Prepare a 10x working solution in culture media (e.g., for a 100 µM final dose, prepare 1 mM in media).

    • Note: The compound may precipitate if added directly to cold media. Ensure media is pre-warmed to 37°C.

  • Treatment:

    • Replace culture media with treatment media containing the compound.

    • Dose Range: 0, 50, 100, 250, 500 µM. (Toxicity is typically observed >100 µM).

    • Vehicle Control: 0.5% DMSO (must match the highest solvent concentration used).

  • Incubation: Incubate for 24 hours at 37°C, 5%

    
    .
    
  • Readout: Perform ATP quantification (e.g., CellTiter-Glo) or MTT assay to assess viability.

References

  • Baillie, T. A. (1988). Metabolic activation of valproic acid and drug-mediated hepatotoxicity.[2][3][4] Chemical Research in Toxicology, 1(4), 195-199. Link

  • Kassahun, K., et al. (1991). Bioactivation of the hepatotoxic metabolite of valproic acid, (E)-2-propyl-2,4-pentadienoic acid, via glucuronidation. Chemical Research in Toxicology, 4(2), 142-151. Link

  • Rettenmeier, A. W., et al. (1986). Metabolic fate of valproic acid in the rhesus monkey. Formation of a toxic metabolite, 2-n-propyl-4-pentenoic acid.[4][5] Drug Metabolism and Disposition, 14(4), 443-453.[5] Link

  • Tang, W., et al. (1995). Hepatotoxicity of the valproic acid metabolite 2-propyl-4-pentenoic acid in rats: Role of β-oxidation inhibition.[3][4] Hepatology, 21(5). Link

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: High-Resolution Separation of Valproic Acid & Metabolite Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting HPLC/LC-MS Separation of Valproic Acid (VPA) and Structural Isomers (2-ene, 4-ene, 3-OH, 4-OH, 5-OH) Assigned Specialist: Senior Application Scientist

Executive Summary & Dashboard

Valproic acid (VPA) metabolism produces complex structural isomers that challenge standard C18 chromatography. The primary analytical hurdles are:

  • Lack of Chromophore: VPA and its metabolites are aliphatic carboxylic acids with negligible UV absorbance above 210 nm.[1]

  • Isobaric Co-elution: Critical toxic metabolites (e.g., 4-ene-VPA ) are structural isomers of therapeutic metabolites (e.g., 2-ene-VPA ), sharing identical mass-to-charge (m/z) ratios.

Target Metabolite Profile
MetaboliteTypeClinical RelevanceSeparation Challenge
Valproic Acid (VPA) ParentTherapeuticBroad, tailing peak if pH > pKa.
4-ene-VPA MetaboliteHepatotoxic (Mitochondrial inhibitor)Co-elutes with 2-ene-VPA (Isobaric).
2-ene-VPA MetaboliteActive/TherapeuticCo-elutes with 4-ene-VPA (Isobaric).
3-OH-VPA MetaboliteTherapeuticPolar; often elutes in void volume.
4-OH-VPA MetaboliteTherapeuticCo-elutes with 5-OH-VPA.[2]
VPA-Glucuronide ConjugateElimination productHighly polar; requires gradient start at high % aqueous.[3]

Module 1: Metabolic Pathway & Isomer Logic

Understanding the structural differences is the first step to resolving these peaks. The diagram below maps the metabolic divergence that creates these isomers.

VPA_Metabolism VPA Valproic Acid (VPA) (Parent) Glucuronidation Glucuronidation VPA->Glucuronidation BetaOx Mitochondrial Beta-Oxidation VPA->BetaOx OmegaOx Microsomal Omega-Oxidation VPA->OmegaOx VPAG VPA-Glucuronide (Polar) Glucuronidation->VPAG Ene2 2-ene-VPA (Therapeutic) BetaOx->Ene2 -2H (Desaturation) OH3 3-OH-VPA BetaOx->OH3 +OH Ene4 4-ene-VPA (TOXIC) OmegaOx->Ene4 Desaturation (CYP450) OH4 4-OH-VPA OmegaOx->OH4 OH5 5-OH-VPA OmegaOx->OH5

Figure 1: Metabolic divergence of VPA. Note the separation of the toxic 4-ene pathway from the therapeutic 2-ene pathway.

Module 2: Method Development Strategies

Strategy A: LC-MS/MS (The Gold Standard)

Direct analysis requires Mass Spectrometry due to the lack of UV chromophores.

  • The Challenge: VPA does not fragment well in ESI(-).

  • The Solution: Monitor the Carboxylate Anion [M-H]- or Adducts .

  • Column Selection:

    • Primary:C18 (Poroshell or Kinetex) . High efficiency core-shell particles (2.7 µm) are required to resolve the ene isomers.

    • Alternative:Phenyl-Hexyl . The π-π interactions offered by the phenyl ring can provide superior selectivity for the double-bond position isomers (2-ene vs 4-ene) compared to C18.

Recommended LC-MS Parameters:

Parameter Setting Rationale
Mobile Phase A 5 mM Ammonium Acetate (pH 4.5) Low pH suppresses ionization slightly but improves peak shape on C18.
Mobile Phase B Acetonitrile Methanol creates higher backpressure; ACN provides sharper peaks for VPA.
Gradient 20% B to 70% B over 10 min Shallow gradient required to separate 3-OH and 4-OH isomers.
MS Mode ESI Negative (-) VPA is an acid; it ionizes best by losing a proton.

| Transitions (MRM) | VPA: 143.1 → 143.1 (Pseudo) 4-ene: 141.1 → 141.1 | VPA lacks stable fragments. "Pseudo-MRM" monitors the parent ion survival. |

Strategy B: HPLC-UV (Derivatization Required)

If you lack MS, you must derivatize. Direct UV at 210 nm is unreliable due to solvent cut-off noise and matrix interference.

  • Reagent: 2-Bromoacetophenone (Phenacyl Bromide) .

  • Mechanism: Reacts with the carboxylic acid to form a phenacyl ester, which absorbs strongly at 254 nm .

Module 3: Validated Protocols

Protocol 1: Phenacyl Bromide Derivatization (For HPLC-UV)

Use this if you see "ghost peaks" or low sensitivity.

  • Extraction: Mix 200 µL plasma with 20 µL Internal Standard (Octanoic acid). Acidify with 1M HCl. Extract with n-hexane.[1][4] Evaporate to dryness.

  • Reaction:

    • Add 50 µL 2-Bromoacetophenone (10 mg/mL in acetone).

    • Add 50 µL Triethylamine (TEA) (10 mg/mL in acetone). TEA acts as the catalyst.

  • Incubation: Heat at 60°C for 30 minutes .

    • Critical Check: Ensure the vial is sealed tight; acetone evaporation changes concentration.

  • Reconstitution: Dissolve residue in mobile phase. Inject.

Protocol 2: High-Resolution Isomer Separation (LC-MS)

Use this if 2-ene and 4-ene VPA are co-eluting.

  • Column: Agilent Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[5]

    • B: 0.1% Formic Acid in Acetonitrile.[5][6]

  • Gradient:

    • 0-1 min: 15% B (Isocratic hold for polar OH-metabolites).

    • 1-12 min: 15% -> 55% B (Very shallow slope).

    • 12-14 min: 90% B (Wash).

  • Temperature: 40°C . (Lower temperatures increase retention but broaden peaks; 40°C is the sweet spot for mass transfer).

Module 4: Troubleshooting Center (FAQ)

Visual Troubleshooting Logic

Troubleshooting Problem Start: Identify Problem Coelution Co-elution of Isomers (2-ene vs 4-ene) Problem->Coelution Tailing Peak Tailing Problem->Tailing Ghost Ghost Peaks Problem->Ghost CheckGrad Check Gradient Slope too steep? Coelution->CheckGrad CheckpH Check pH Is pH > 4.5? Tailing->CheckpH CheckReagent Derivatization? Ghost->CheckReagent CheckCol Check Column Are you using C18? SwitchCol Switch to Phenyl-Hexyl CheckCol->SwitchCol Yes CheckGrad->CheckCol No Flatten Flatten Gradient (0.5% B/min) CheckGrad->Flatten Yes Acidify Lower pH to 3.0 (Suppress ionization) CheckpH->Acidify Yes Clean Reduce Reagent Conc. or Increase Wash CheckReagent->Clean

Figure 2: Decision tree for resolving common VPA chromatographic issues.

Frequently Asked Questions

Q1: Why are my VPA peaks tailing severely? A: VPA is a carboxylic acid (pKa ~4.8). If your mobile phase pH is near 4.8, the molecule splits between ionized and non-ionized states, causing "peak splitting" or severe tailing.

  • Fix: Lower the pH to 3.0 (using Formic Acid or Phosphate buffer) to keep VPA fully protonated (neutral), forcing it to interact with the C18 stationary phase.

Q2: I cannot separate 3-OH-VPA from 4-OH-VPA. A: These are positional isomers with very similar hydrophobicities.

  • Fix 1: Use a Phenyl-Hexyl column. The hydroxyl position affects the electron density of the alkyl chain, which interacts differently with the phenyl ring than a standard C18 chain.

  • Fix 2: Lower the column temperature to 25°C . This increases the retention factor (

    
    ) and often improves selectivity (
    
    
    
    ) for structural isomers, though it increases backpressure.

Q3: In LC-MS, I see the VPA peak but no metabolites. A: The metabolites (especially OH-VPA) are much more polar than VPA.

  • Cause: If your gradient starts at 50% B (organic), the metabolites likely eluted in the "void volume" (dead time) with the salts.

  • Fix: Start your gradient at 5-10% B and hold for 1 minute to trap the polar metabolites before ramping up.

Q4: Can I use UV detection without derivatization? A: Technically yes, at 210 nm, but it is not recommended for clinical or research data.

  • Reason: At 210 nm, you are detecting the carbonyl bond. Almost every organic solvent and plasma impurity absorbs here. The Signal-to-Noise (S/N) ratio will be poor, and the Limit of Quantitation (LOQ) will likely be insufficient for detecting trace metabolites like 4-ene-VPA.

References

  • Siva Kumar, D., et al. (2025). A specific and sensitive HPLC-MS/MS method for the quantitative determination of valproic acid and its metabolite, 2-propyl-4-pentenoic acid in human plasma.[7][8] Journal of Chromatography B. Link

  • Zhu, L., et al. (2013). A novel and sensitive HPLC method for the determination of valproic acid in human plasma using 2-bromo-2'-acetonaphthone as a new derivatization reagent.[7] Journal of Chromatography B. Link

  • Ghodrati, M., et al. (2024). Microwave-assisted derivatization of Valproic Acid for HPLC-UV determination. Heliyon. Link

  • Li, J., et al. (2014). Simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma using liquid chromatography–tandem mass spectrometry.[7][8][9] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Matsuura, K., et al. (2007). Quantification of valproic acid and its metabolite 2-propyl-4-pentenoic acid in human plasma using HPLC-MS/MS.[7] Journal of Chromatography B. Link

Sources

Technical Support Center: Optimizing the Synthesis of 2-Propyl-2,4-pentadienoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-propyl-2,4-pentadienoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthesis. As an analogue of valproic acid, this compound is of significant interest, and achieving a high-yield, pure product is crucial for further research and development.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

The synthesis of this compound is most commonly approached via a Knoevenagel condensation, specifically the Doebner modification.[3][4] This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base, typically followed by decarboxylation. Understanding the nuances of this reaction is key to optimizing your yield.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield, or I have only recovered my starting materials. What are the likely causes and how can I fix this?

A: Low or no yield in a Knoevenagel-type condensation can stem from several factors, primarily related to the reactivity of your starting materials and the reaction conditions.

  • Inadequate Activation of the Methylene Compound: The Knoevenagel condensation relies on the deprotonation of the active methylene compound to form a nucleophilic enolate.[3][5] If your methylene compound is not sufficiently acidic, or the base is too weak, the enolate will not form in a high enough concentration to drive the reaction forward.

    • Solution: While malonic acid is commonly used, for the synthesis of a 2-substituted product like this compound, you would likely start with 2-propylmalonic acid. Ensure the purity of your 2-propylmalonic acid. The presence of impurities can inhibit the reaction.

  • Incorrect Catalyst or Solvent System: The choice of base and solvent is critical in the Doebner modification.[4][6] Pyridine often serves as both the solvent and a basic catalyst, while piperidine is a more potent basic catalyst.[4][5]

    • Solution: A common and effective system is to use pyridine as the solvent with a catalytic amount of piperidine.[5] The pyridine promotes the decarboxylation step that follows the initial condensation.[4]

  • Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition of the starting materials or product, or promote side reactions.

    • Solution: Start the reaction at a moderate temperature (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, you can gradually increase the temperature, but avoid aggressive heating. Some Knoevenagel-Doebner reactions are run at reflux, but this should be approached with caution.[7]

  • Presence of Water: While some Knoevenagel condensations can be performed in aqueous media, the Doebner modification is typically carried out under anhydrous or near-anhydrous conditions.[8] Water can interfere with the catalytic activity of the amine base.

    • Solution: Ensure your glassware is thoroughly dried and use anhydrous solvents.

Issue 2: Formation of Multiple Products and Isomers

Q: My final product appears to be a mixture of compounds, likely including isomers. How can I improve the selectivity of my reaction?

A: The formation of multiple products is a common challenge. This can be due to side reactions or a lack of stereoselectivity.

  • Side Reactions: The most common side reaction is the self-condensation of the aldehyde (in this case, likely acrolein). This is more prevalent when using a strong base.[3]

    • Solution: Use a weak amine base like pyridine, with a catalytic amount of a slightly stronger base like piperidine. This combination is generally sufficient to deprotonate the active methylene compound without promoting significant self-condensation of the aldehyde.

  • Stereoisomers (E/Z Isomers): The Knoevenagel condensation can produce a mixture of E and Z isomers at the newly formed double bond.[3] Often, one isomer is thermodynamically more stable and can be favored under the right conditions.

    • Solution: The trans (E) isomer is often the more stable product. Allowing the reaction to proceed for a longer time at a moderate temperature can allow for equilibration to the more stable isomer.[3] The choice of solvent can also influence stereoselectivity.

Issue 3: Difficulty in Product Isolation and Purification

Q: I am having trouble isolating a pure product from the reaction mixture. What is the best workup and purification strategy?

A: Proper workup and purification are essential for obtaining a high-purity product.

  • Removal of the Catalyst and Solvent: Pyridine has a high boiling point and can be difficult to remove.

    • Solution: After the reaction is complete, the mixture can be cooled and then acidified with a mineral acid (e.g., HCl or H2SO4) to a pH of 1-2.[9] This will protonate the pyridine and any other amine catalysts, making them water-soluble. The product can then be extracted into an organic solvent like diethyl ether or ethyl acetate.

  • Separation from Unreacted Starting Materials: If the reaction did not go to completion, you will need to separate your product from unreacted 2-propylmalonic acid and acrolein.

    • Solution: The acidification and extraction workup described above should effectively remove the malonic acid derivative into the aqueous layer. Acrolein is volatile and may be removed during solvent evaporation, but care should be taken due to its toxicity.

  • Final Purification:

    • Recrystallization: If the product is a solid, recrystallization is often the most effective method for achieving high purity.[9] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

    • Column Chromatography: If the product is an oil or if recrystallization is ineffective, silica gel column chromatography can be used. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) will likely be effective.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of this compound?

Based on the principles of the Knoevenagel-Doebner condensation, the most logical starting materials are 2-propylmalonic acid and acrolein .

Q2: What is the optimal catalyst and solvent system?

A widely used and effective system for the Doebner modification is pyridine as the solvent with a catalytic amount of piperidine .[4][5] The use of β-alanine as a co-catalyst has also been reported to be effective in some cases.[4][9]

Q3: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to separate the starting materials from the product. The disappearance of the limiting reagent and the appearance of a new spot corresponding to the product will indicate the reaction's progress.

Q4: What are the typical reaction times and temperatures?

Reaction times can vary from a few hours to overnight. Temperatures can range from room temperature to the reflux temperature of the solvent. It is recommended to start with milder conditions (e.g., 50-60 °C) and monitor the reaction. A typical reaction might run for 3-6 hours at an elevated temperature.[7]

Q5: What are the key safety considerations for this synthesis?

  • Acrolein is highly toxic, flammable, and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Pyridine is a flammable liquid with a strong, unpleasant odor and is harmful if inhaled, swallowed, or in contact with skin. It should also be handled in a fume hood.

  • The reaction may be exothermic, especially during the initial addition of reagents. Ensure proper temperature control.

Experimental Protocols & Data

Table 1: Key Reaction Parameters for Knoevenagel-Doebner Condensation
ParameterRecommended Range/ValueRationale
Reactant Ratio 1:1 to 1:1.2 (Acrolein:2-Propylmalonic Acid)A slight excess of the malonic acid derivative can help drive the reaction to completion.
Catalyst Loading 0.1-0.2 equivalents of PiperidineA catalytic amount is sufficient; excess can promote side reactions.
Solvent PyridineActs as both a solvent and a base, and promotes decarboxylation.[4]
Temperature 50 - 115 °C (Reflux of Pyridine)Balances reaction rate with minimizing side reactions and decomposition.
Reaction Time 3 - 24 hoursMonitor by TLC to determine completion.
Example Protocol: Synthesis of a 2,4-Dienoic Acid via Doebner Modification

This is a generalized protocol based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of this compound.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-propylmalonic acid (1.1 eq).

  • Solvent and Catalyst Addition: Add pyridine to dissolve the 2-propylmalonic acid, followed by the addition of piperidine (0.15 eq).

  • Reactant Addition: Slowly add acrolein (1.0 eq) to the stirred solution. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to a desired temperature (e.g., 80 °C) and monitor the reaction progress using TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing crushed ice and acidify to pH 1-2 with concentrated HCl.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Visualizations

Logical Troubleshooting Flowchart

G start Reaction Start check_yield Check Yield start->check_yield low_yield Low/No Yield check_yield->low_yield < Desired good_yield Good Yield check_yield->good_yield ≥ Desired troubleshoot_yield Troubleshoot Yield: - Check Reagent Purity - Optimize Catalyst/Solvent - Adjust Temperature low_yield->troubleshoot_yield check_purity Check Purity (TLC/NMR) good_yield->check_purity pure Pure Product check_purity->pure Single Spot/Clean NMR impure Impure Product check_purity->impure Multiple Spots/Impure NMR troubleshoot_purity Troubleshoot Purity: - Optimize Workup - Recrystallize - Column Chromatography impure->troubleshoot_purity

Caption: A flowchart for troubleshooting common synthesis issues.

Generalized Knoevenagel-Doebner Reaction Workflow

G cluster_reactants Reactants & Catalysts cluster_reaction Reaction cluster_workup Workup & Purification 2-Propylmalonic Acid 2-Propylmalonic Acid Heating & Stirring Heating & Stirring 2-Propylmalonic Acid->Heating & Stirring Acrolein Acrolein Acrolein->Heating & Stirring Pyridine Pyridine Pyridine->Heating & Stirring Piperidine Piperidine Piperidine->Heating & Stirring TLC Monitoring TLC Monitoring Heating & Stirring->TLC Monitoring Acidification Acidification TLC Monitoring->Acidification Extraction Extraction Acidification->Extraction Purification Purification Extraction->Purification Product Product Purification->Product

Caption: A typical workflow for the synthesis of this compound.

References

  • Wikipedia. Knoevenagel condensation. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • Taylor & Francis Online. The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. [Link]

  • MDPI. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. [Link]

  • PubMed. Synthesis and evaluation of amino analogues of valproic acid. [Link]

  • Cambridge University Press. Knoevenagel Condensation. [Link]

  • IOSR Journal of Pharmacy. Synthesis, Anticonvulsant Activity and Cytotoxicity of Novel Valproic Acid Derivatives. [Link]

  • Journal of Chemical Education. A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. [Link]

  • Univerzita Karlova. From an old drug to a new one: Synthesis of valproate from 5,5-dipropylbarbituric acid. [Link]

  • UBC Library Open Collections. Unsaturated analogues of valproic acid : structure activity relationships and interaction with gaba metabolism. [Link]

  • ResearchGate. Synthesis and Characterization of Some New Pentadienoic Acid Derivatives. [Link]

  • Google Patents.
  • ResearchGate. Knoevenagel condensation between 5-substituted-2-furaldehydes and malonic acid... [Link]

  • Chemical Synthesis Database. (2Z)-2-acetyl-5,5-diphenyl-2,4-pentadienoic acid. [Link]

Sources

Technical Support Center: Troubleshooting Calibration Curve Linearity for Valproic Acid Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of valproic acid (VPA) and its metabolites. Achieving a linear, reproducible calibration curve is fundamental to the accurate quantification of these compounds. This guide provides in-depth, experience-based solutions to common linearity issues, structured in a practical question-and-answer format for researchers, scientists, and drug development professionals.

Part 1: Frequently Asked Questions (FAQs) - Quick Solutions

This section addresses the most common initial queries regarding calibration curve non-linearity.

Q1: What are the most frequent causes of a non-linear calibration curve for VPA and its metabolites?

A1: Non-linearity in bioanalytical methods for VPA and its metabolites often stems from several sources. The most common culprits include:

  • Detector Saturation: Especially at high concentrations, the mass spectrometer detector can become overwhelmed, leading to a flattened or plateauing curve.[1][2][3]

  • Matrix Effects: Components in the biological matrix (e.g., plasma, serum, urine) can interfere with the ionization of the analyte and internal standard (IS), causing ion suppression or enhancement that is not proportional across the concentration range.[4]

  • Analyte/Metabolite Instability: VPA metabolites, particularly glucuronide conjugates, can be susceptible to degradation during sample collection, storage, and processing.[5]

  • Inappropriate Internal Standard (IS): The chosen IS may not adequately compensate for variability in extraction, matrix effects, or ionization, a common issue if a structural analog is used instead of a stable isotope-labeled (SIL) internal standard.[6][7][8]

  • Suboptimal Sample Preparation: Inefficient extraction or protein precipitation can lead to inconsistent recovery and significant matrix effects.[9]

  • Carryover: Residual analyte from a high-concentration sample adsorbing to surfaces in the autosampler or LC system can artificially inflate the response of subsequent low-concentration samples.

Q2: My calibration curve is flattening at the high-concentration end. What is the most likely cause and how do I fix it?

A2: This is a classic sign of detector saturation.[1][2] When the detector is saturated, it can no longer produce a signal that is proportional to the amount of analyte reaching it. You may also observe flat-topped or distorted chromatographic peaks for your highest concentration standards.

Troubleshooting Steps:

  • Visually Inspect High-Concentration Peaks: Look for evidence of peak fronting or flat tops in your chromatography data system.

  • Dilute High-Concentration Standards: A simple and effective solution is to extend the calibration range by diluting the highest concentration standards. If linearity is restored at these lower concentrations, detector saturation is confirmed.

  • Adjust Detector Settings: If possible on your instrument, you can reduce the detector gain or voltage. However, be mindful that this may compromise sensitivity at the lower end of the curve.

  • Use a Less Abundant Isotope/Transition: For LC-MS/MS, you can monitor a less intense product ion for the high-concentration samples to avoid saturating the detector with the primary transition.[10]

Q3: My calibration curve shows a positive bias at the low end (it curves upwards from the origin). What should I investigate?

A3: A positive bias at the lower limit of quantitation (LLOQ) is often due to one of two issues:

  • Carryover: The most likely cause. A small amount of analyte from a preceding high-concentration sample is carried over in the injection system and elevates the response of the subsequent blank or LLOQ sample. Run a blank sample immediately after your highest calibrator to confirm this.

  • Matrix Effects or Interferences: An interfering substance from the biological matrix that co-elutes with your analyte can contribute to the signal, becoming more pronounced at very low analyte concentrations.

Q4: How critical is the choice of internal standard to achieving linearity?

A4: The choice of internal standard is paramount. The IS is added to correct for variability throughout the analytical process.[6][7][8] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., valproic acid-d6).[11] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during extraction and be affected by matrix effects to the same degree.[7][8] Using a structural analog IS can introduce non-linearity because its extraction efficiency and ionization response may differ from the analyte's across the concentration range.[12]

Q5: I suspect my sample preparation is the root cause of my linearity issues. How can I confirm this?

A5: To determine if your sample preparation is problematic, you should systematically evaluate recovery and matrix effects. A low or inconsistent recovery can lead to poor precision and accuracy, while significant matrix effects can directly impact linearity. A detailed protocol for assessing matrix effects is provided in the next section.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, scientifically-grounded protocols to diagnose and resolve complex linearity problems.

Guide 1: Diagnosing and Mitigating Matrix Effects
  • The "Why" (Causality): Matrix effects occur when molecules co-extracted from the biological sample (e.g., phospholipids, salts, other metabolites) co-elute with the analyte and affect its ionization efficiency in the mass spectrometer source. This can lead to ion suppression (a lower signal than expected) or ion enhancement (a higher signal). If this effect is not consistent across the calibration range, it will result in a non-linear curve. The use of a co-eluting SIL-IS is the best way to compensate for this, but even then, severe matrix effects can be problematic.

  • The "How" (Experimental Protocol): A post-extraction addition experiment is a robust method to quantify the extent of matrix effects.

    Step-by-Step Protocol: Post-Extraction Addition

    • Prepare Three Sets of Samples:

      • Set A (Analyte in Solvent): Prepare standards of your VPA metabolite at low, medium, and high concentrations in the final reconstitution solvent.

      • Set B (Analyte Spiked into Extracted Blank Matrix): Take six different sources of blank biological matrix (e.g., plasma from six different donors), perform your entire extraction procedure, and then spike the VPA metabolite into the final, extracted supernatant at the same low, medium, and high concentrations as Set A.

      • Set C (Blank Extracted Matrix): Analyze the extracted blank matrix from Set B without any spiked analyte to check for interferences.

    • Analyze and Calculate Matrix Factor (MF):

      • Analyze all samples by LC-MS/MS.

      • Calculate the Matrix Factor using the following formula: MF = (Peak Area in Set B) / (Mean Peak Area in Set A)

    • Interpret the Results:

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • The variability of the MF across the six different matrix sources indicates the lot-to-lot variability of the matrix effect. Regulatory guidelines, such as those from the FDA and EMA, state that the precision of the IS-normalized matrix factor should be ≤15%.[13][14]

  • Visualization: Workflow for Matrix Effect Assessment

    Caption: Workflow for the diagnosis of matrix effects.

  • Solutions and Mitigation Strategies:

    • Improve Sample Cleanup: Switch from simple protein precipitation to a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove interfering matrix components.

    • Optimize Chromatography: Adjust the chromatographic gradient to better separate the VPA metabolites from co-eluting matrix components.

    • Use Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to ensure that the standards and samples experience the same matrix effects.[4]

    • Dilute the Sample: If sensitivity allows, diluting the sample with solvent can reduce the concentration of matrix components and thereby lessen their impact.

Guide 2: Addressing Analyte and Metabolite Instability
  • The "Why" (Causality): VPA metabolites, especially acyl-glucuronides, can be unstable. They are susceptible to hydrolysis (breaking down) back to the parent VPA, particularly under non-neutral pH conditions or due to enzymatic activity in the sample. This degradation can occur during sample collection, freeze-thaw cycles, or on the benchtop during sample preparation.[5] If this degradation is not consistent across all calibrators and QCs, it will compromise the integrity of the calibration curve.

  • The "How" (Experimental Protocol): Conduct systematic stability tests as part of your method validation, as recommended by regulatory bodies.[14][15]

    Step-by-Step Protocol: Bench-Top and Freeze-Thaw Stability

    • Prepare QC Samples: Spike blank matrix with your VPA metabolites at low and high concentrations.

    • Bench-Top Stability:

      • Analyze one set of QC samples immediately (T=0).

      • Leave another set on the lab bench at room temperature for a duration that mimics your expected sample preparation time (e.g., 4, 8, or 24 hours).

      • Analyze the aged samples and compare the results to the T=0 samples.

    • Freeze-Thaw Stability:

      • Analyze one set of QC samples immediately (T=0).

      • Store another set at your intended storage temperature (e.g., -80°C) for 24 hours.

      • Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.

      • Repeat this process for at least three cycles.

      • Analyze the samples after the final cycle and compare the results to the T=0 samples.

    • Acceptance Criteria: The mean concentration of the stability-tested samples should be within ±15% of the nominal concentration.

  • Visualization: Potential VPA-Glucuronide Instability

    G cluster_conditions Degradation Conditions VPA_G Valproic Acid Glucuronide (VPA-G) VPA Valproic Acid (VPA) VPA_G->VPA Hydrolysis Enzymes Esterases Enzymes->VPA_G pH Non-neutral pH pH->VPA_G Temp Elevated Temperature Temp->VPA_G

    Caption: Factors leading to VPA-Glucuronide instability.

  • Solutions and Mitigation Strategies:

    • Control pH: Keep samples in a buffered solution at a neutral or slightly acidic pH to minimize chemical hydrolysis.

    • Inhibit Enzymes: Add esterase inhibitors to collection tubes if enzymatic degradation is suspected.

    • Maintain Cold Chain: Keep samples on ice during preparation and store them at -70°C or lower for long-term stability.[16]

    • Minimize Delays: Process samples as quickly as possible after thawing.

Part 3: Data Presentation & Acceptance Criteria

For a bioanalytical method to be considered valid, its calibration curve must meet specific acceptance criteria as outlined by regulatory agencies.[13][14][17][18]

Table 1: Typical Acceptance Criteria for Calibration Curve Linearity

ParameterAcceptance CriterionRationale
Correlation Coefficient (r² or r) r² ≥ 0.99 is a common target, but should not be the sole criterion.Indicates the goodness of fit of the regression line to the data points.
Regression Model The simplest model that adequately describes the concentration-response relationship should be used. A linear fit with 1/x or 1/x² weighting is most common.Using a quadratic fit can sometimes mask underlying issues like detector saturation and is often scrutinized by regulators.[10]
Deviation of Calibrators The back-calculated concentration for each calibration standard should be within ±15% of its nominal value (±20% for the LLOQ).This is the most critical test of linearity, ensuring accuracy across the entire range.[17]
Number of Standards A minimum of six non-zero concentration points should be used to define the curve.[17]Ensures the curve is well-defined over the intended analytical range.

References

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [https://www.europeanbioanalysisforum.eu/wp-content/uploads/2012/02/EBF- plenary-meeting-2009-P-van-Amsterdam-EMA-BMV-guideline.pdf]([Link] plenary-meeting-2009-P-van-Amsterdam-EMA-BMV-guideline.pdf)

  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? National Center for Biotechnology Information. Available at: [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab. Available at: [Link]

  • Internal Standards for Protein Quantification by LC-MS/MS. ACS Publications. Available at: [Link]

  • Bioanalytical method validation emea. SlideShare. Available at: [Link]

  • Bioanalytical method validation: An updated review. National Center for Biotechnology Information. Available at: [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? BioPharma Services Inc. Available at: [Link]

  • Determination of valproic acid and its six metabolites in human serum using LC-MS/MS and application to interaction with carbapenems in epileptic patients. National Center for Biotechnology Information. Available at: [Link]

  • Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range. National Center for Biotechnology Information. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass Spectrometry. Available at: [Link]

  • Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites. CORE. Available at: [Link]

  • Detector Saturation Impact on Calibration. YouTube. Available at: [Link]

  • Strategies for avoiding saturation effects in ESI-MS. University of Victoria. Available at: [Link]

  • Simultaneous Determination of Valproic Acid and Its Major Metabolites by UHPLC-MS/MS in Chinese Patients. Oxford Academic. Available at: [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]

  • Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes. National Center for Biotechnology Information. Available at: [Link]

  • Switching Between LC-ESI-MS/MS and EMIT Methods for Routine TDM of Valproic Acid in Pediatric Patients With Epilepsy: What Clinicians and Researchers Need to Know. Frontiers. Available at: [Link]

  • Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]

  • Development and validation of a new HPLC method for valproic acid determination in human plasma and its application to a therapeutic drug. DergiPark. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers. U.S. Food and Drug Administration. Available at: [Link]

  • How do you tell when the MS detector is saturated? (GC-MS). Reddit. Available at: [Link]

  • (PDF) Valproic Acid and Sodium Valproate: Comprehensive Profile. ResearchGate. Available at: [Link]

  • Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. National Center for Biotechnology Information. Available at: [Link]

  • Fitting Nonlinear Calibration Curves: No Models Perfect. Scientific Research Publishing. Available at: [Link]

  • I'm getting non-linear response. Reddit. Available at: [Link]

  • Dealing with Non-Linearity: Calibration Methods for Curved Sensor Responses. LinkedIn. Available at: [Link]

  • Accuracy & Resolution in Mass Spectrometry. Waters Corporation. Available at: [Link]

  • Chem301 Tutorial: Nonlinear Calibration Curves. University of Alberta. Available at: [Link]

  • Bioanalytical Method Development and Validation of Valproate Semisodium in Human Plasma by LC–MS/MS. Impact Factor. Available at: [Link]

  • Valproic acid extraction methods in human samples using gas chromatography: a review. SciELO. Available at: [Link]

  • Quantitative determination of valproic acid in postmortem blood samples--evidence of strong matrix dependency and instability. National Center for Biotechnology Information. Available at: [Link]

  • Quantitative determination of valproic acid and 14 metabolites in serum and urine by gas chromatography/mass spectrometry. National Center for Biotechnology Information. Available at: [Link]

  • Linearity problem with LC-MS MRM. Chromatography Forum. Available at: [Link]

  • Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC‐MS/MS) in whole blood for forensic purpo. Wiley Online Library. Available at: [Link]

  • What is causing the problem for unreproducible callibration curves within LC-MS/MS? ResearchGate. Available at: [Link]

  • The calibration curve of linearity and range. ResearchGate. Available at: [Link]

  • Valproic Acid Pathway, Pharmacokinetics. PharmGKB. Available at: [Link]

  • Simple procedure for determination of valproic acid in dried blood spots by gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Comparative Toxicological Assessment: 2-Propyl-2,4-Pentadienoic Acid vs. Valproic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Toxicities of Valproic Acid and Its Metabolite

Valproic acid (VPA), a widely prescribed anticonvulsant and mood stabilizer, has a well-documented history of clinical efficacy. However, its use is tempered by significant concerns regarding its potential for hepatotoxicity and teratogenicity.[1] Scientific inquiry into the mechanisms underlying these toxicities has led to the identification of several metabolites, with (E)-2-propyl-2,4-pentadienoic acid (2,4-diene-VPA) emerging as a key player in the adverse effects associated with VPA therapy.[2] This guide provides a comprehensive comparison of the toxicological profiles of VPA and its metabolite, 2,4-diene-VPA, offering insights grounded in experimental data to inform future research and drug development efforts.

While VPA itself contributes to toxicity, the bioactivation of VPA to reactive metabolites is a critical step in the manifestation of its most severe adverse effects. Understanding the comparative toxicity of the parent compound versus its metabolite is paramount for developing safer therapeutic alternatives.

Metabolic Activation: The Genesis of a Toxic Metabolite

Valproic acid undergoes extensive metabolism in the liver, primarily through glucuronidation and mitochondrial β-oxidation. A smaller but significant portion is metabolized by cytochrome P450 (CYP) enzymes.[3] The formation of 2,4-diene-VPA is a multi-step process that can originate from the β-oxidation pathway. This metabolic activation is a crucial initiating event, as 2,4-diene-VPA is a chemically reactive species with a greater potential for cellular damage than the parent VPA molecule.

VPA Valproic Acid (VPA) Metabolism Hepatic Metabolism (Mitochondrial β-oxidation & CYP450) VPA->Metabolism Diene_VPA 2-Propyl-2,4-pentadienoic acid (2,4-diene-VPA) Metabolism->Diene_VPA Bioactivation Toxicity Hepatotoxicity & Teratogenicity Diene_VPA->Toxicity Induces

Caption: Metabolic pathway of Valproic Acid to its toxic metabolite.

Comparative Toxicity Profiles

A direct, head-to-head quantitative comparison of the toxicity of VPA and 2,4-diene-VPA is not extensively documented in publicly available literature. However, by synthesizing data on VPA's known toxicity, the established role of 2,4-diene-VPA as a toxic metabolite, and information on related unsaturated metabolites, a comparative assessment can be inferred.

Toxicological EndpointValproic Acid (VPA)This compound (2,4-diene-VPA)
Acute Toxicity (LD50, oral, rat) 670 - 1500 mg/kgData not available. A related metabolite, 2-propyl-4-pentenoic acid (4-ene-VPA), is classified as "Toxic if swallowed," suggesting a higher acute toxicity than VPA.[4][5]
Hepatotoxicity Well-documented hepatotoxin, causing steatosis, necrosis, and in rare cases, fatal liver failure.[2]Implicated as a primary mediator of VPA-induced hepatotoxicity through inhibition of mitochondrial β-oxidation.[2] Chronic administration in rats reproduces steatosis.
Teratogenicity Known human teratogen, associated with an increased risk of neural tube defects and other congenital malformations (Fetal Valproate Syndrome).[1]While direct teratogenicity data is limited, its role as a reactive metabolite suggests it is a significant contributor to VPA's teratogenic effects.
Mechanism of Toxicity Inhibition of histone deacetylases, disruption of fatty acid metabolism, oxidative stress.Potent inhibitor of mitochondrial β-oxidation, leading to cellular energy deficit and lipid accumulation.[2]

Mechanisms of Toxicity: A Deeper Dive

The toxicity of both VPA and 2,4-diene-VPA is intrinsically linked to the disruption of fundamental cellular processes, particularly within the liver.

Hepatotoxicity: A Tale of Two Mechanisms

VPA-induced hepatotoxicity is a complex phenomenon involving multiple pathways. The parent compound can cause a dose-dependent microvesicular steatosis by interfering with fatty acid metabolism. However, the more severe, idiosyncratic hepatotoxicity is largely attributed to its metabolic activation.

2,4-diene-VPA is a potent inhibitor of mitochondrial β-oxidation, a critical pathway for energy production from fatty acids. By disrupting this process, 2,4-diene-VPA leads to an accumulation of lipids within hepatocytes (steatosis) and a depletion of cellular ATP, ultimately causing cell death and liver injury.[2]

cluster_0 Mitochondrion VPA Valproic Acid Diene_VPA 2,4-diene-VPA VPA->Diene_VPA Metabolism Beta_Ox β-oxidation Diene_VPA->Beta_Ox Inhibits ATP ATP Production Beta_Ox->ATP Steatosis Steatosis (Lipid Accumulation) Beta_Ox->Steatosis Dysfunction leads to Cell_Death Hepatocyte Death ATP->Cell_Death Depletion leads to

Caption: Mechanism of 2,4-diene-VPA-induced hepatotoxicity.

Teratogenicity: Unraveling Developmental Toxicity

The teratogenic effects of VPA are a significant clinical concern. The precise mechanisms are still under investigation but are thought to involve multiple factors, including the inhibition of histone deacetylases (HDACs), which alters gene expression critical for normal embryonic development.[6] The role of 2,4-diene-VPA in teratogenicity is less clear than its role in hepatotoxicity. However, as a reactive metabolite, it has the potential to form adducts with cellular macromolecules, including DNA and proteins, which could disrupt crucial developmental processes.

A related metabolite, S-(-)-2-propyl-4-pentenoic acid (S-4-ene-VPA), has been shown to be a more potent teratogen than VPA itself in animal studies, highlighting the critical role of unsaturated metabolites in VPA's developmental toxicity.[7] This suggests that 2,4-diene-VPA is also likely a significant contributor to the teratogenic profile of valproic acid.

Experimental Protocols for Comparative Toxicity Assessment

To definitively compare the toxicity of this compound and valproic acid, a series of standardized in vivo and in vitro experiments are necessary. The following protocols are based on internationally recognized guidelines.

In Vivo Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This study aims to determine the acute lethal dose (LD50) of each compound.

  • Animal Model: Young adult female rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant.

  • Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. Food and water are provided ad libitum.

  • Dose Administration: The test substance is administered by oral gavage. A vehicle control group receives the vehicle alone.

  • Dose Levels: A step-wise procedure is used, starting with a dose expected to produce some toxicity. Subsequent dose levels are adjusted based on the outcome of the previous step.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days post-dosing.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

  • Endpoint: The LD50 value is calculated based on the mortality data.

start Start dose Administer Dose (Oral Gavage) start->dose observe Observe for 14 Days (Mortality, Clinical Signs, Body Weight) dose->observe necropsy Gross Necropsy observe->necropsy end Calculate LD50 necropsy->end

Caption: Workflow for an in vivo acute oral toxicity study.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compounds on cell viability.

  • Cell Line: A relevant cell line, such as a human hepatoma cell line (e.g., HepG2), is used.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of VPA, 2,4-diene-VPA, and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.

  • Solubilization: A solubilizing agent is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 (the concentration that inhibits 50% of cell growth) is calculated.

In Vivo Prenatal Developmental Toxicity Study (Adapted from OECD Guideline 414)

This study evaluates the potential teratogenic effects of the compounds.[8][9]

  • Animal Model: Pregnant female rats or mice.

  • Dose Administration: The test compounds are administered daily by oral gavage during the period of major organogenesis. A control group receives the vehicle. At least three dose levels are used.

  • Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded.

  • Fetal Examination: Near term, the dams are euthanized, and the uteri are examined for the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal malformations.

  • Endpoints: The incidence and types of malformations, as well as other developmental toxicity endpoints (e.g., fetal weight, resorptions), are analyzed.

Conclusion: A Call for Direct Comparative Studies

The available evidence strongly suggests that this compound is a significant contributor to the hepatotoxicity and likely the teratogenicity of valproic acid. Its mechanism of action, centered on the inhibition of mitochondrial β-oxidation, provides a clear rationale for its cellular toxicity.

However, a definitive, quantitative comparison of the toxicity of 2,4-diene-VPA and its parent compound, VPA, is currently lacking in the scientific literature. Direct comparative studies employing standardized protocols, such as those outlined in this guide, are essential to fully elucidate their respective toxicological profiles. Such research will not only enhance our understanding of VPA-induced toxicity but also provide a crucial foundation for the rational design of safer anticonvulsant and mood-stabilizing drugs. The insights gained from these studies will be invaluable to researchers, scientists, and drug development professionals dedicated to improving therapeutic outcomes while minimizing adverse effects.

References

  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 139-143.
  • OECD. (2002). Guidance Document on Acute Oral Toxicity Testing. OECD Series on Testing and Assessment, No. 24.
  • OECD. (2001). Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4.
  • OECD. (2001). Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4.
  • OECD. (2018). Test Guideline 414: Prenatal Developmental Toxicity Study. OECD Guidelines for the Testing of Chemicals, Section 4.
  • OECD. (2001). Test Guideline 414: Prenatal Developmental Toxicity Study. OECD Guidelines for the Testing of Chemicals, Section 4.
  • IVAMI. (n.d.). Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). Retrieved from [Link]

  • Fitoterapia Brasil. (n.d.). OECD Guideline for the Testing of Chemicals: Prenatal Developmental Toxicity Study. Retrieved from [Link]

  • Food Packaging Forum. (2018, August 27). OECD guideline on development toxicity updated. Retrieved from [Link]

  • OECD. (2018). Test No. 414: Prenatal Developmental Toxicity Study. OECD Guidelines for the Testing of Chemicals, Section 4.
  • Theunissen, P. T., et al. (2011). The embryonic stem cell test as tool to assess structure-dependent teratogenicity: the case of valproic acid. Toxicological Sciences, 121(1), 123-133.
  • Low, Y., et al. (2011). Predicting Drug-induced Hepatotoxicity Using QSAR and Toxicogenomics Approaches. Chemical Research in Toxicology, 24(8), 1251-1262.
  • Low, Y., et al. (2011). Predicting Drug-Induced Hepatotoxicity Using QSAR and Toxicogenomics Approaches. Chemical Research in Toxicology, 24(8), 1251–1262.
  • Hauck, R. S., & Nau, H. (1989). Asymmetric synthesis and enantioselective teratogenicity of 2-n-propyl-4-pentenoic acid (4-en-VPA), an active metabolite of the anticonvulsant drug, valproic acid. Toxicology Letters, 49(1), 41-48.
  • Theunissen, P. T., et al. (2011). Embryonic Stem Cell Test as Tool to Assess Structure-Dependent Teratogenicity: The Case of Valproic Acid. Toxicological Sciences, 121(1), 123–133.
  • Theunissen, P. T., et al. (2011). The Embryonic Stem Cell Test as Tool to Assess Structure-Dependent Teratogenicity: The Case of Valproic Acid.
  • Gurm, H., et al. (2023). In vitro models of valproic acid to assess neurodevelopmental toxicity: A scoping review. Epilepsia Open, 8(1), 26-41.
  • Tang, W., & Abbott, F. S. (1996). Bioactivation of a toxic metabolite of valproic acid, (E)-2-propyl-2,4-pentadienoic acid, via glucuronidation. LC/MS/MS characterization of the GSH-glucuronide diconjugates. Chemical Research in Toxicology, 9(2), 517-526.
  • Tolosa, L., et al. (2021). High-Content Screening for the Detection of Drug-Induced Oxidative Stress in Liver Cells. Antioxidants, 10(1), 103.
  • Bialer, M., et al. (2013). Valproic acid derivatives signal for apoptosis and repair in vitro. The Hebrew University of Jerusalem.
  • Lee, S., & Cho, Y. (2023). Advancing hepatotoxicity assessment: current advances and future directions.
  • Kultima, K., et al. (2006). Valproic Acid Teratogenicity: A Toxicogenomics Approach. Environmental Health Perspectives, 114(10), 1566-1573.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 172944, this compound. Retrieved from [Link].

  • Andrews, J. E., et al. (1997). Stereoselective dysmorphogenicity of the enantiomers of the valproic acid analogue 2-N-propyl-4-pentynoic acid (4-yn-VPA): cross-species evaluation in whole embryo culture.
  • Kisly, M. A., et al. (2023). Therapeutic and Toxic Effects of Valproic Acid Metabolites. Metabolites, 13(1), 121.
  • Da-Ta Biotech. (2024, April 8). Hepatotoxicity Assays: Advancing Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104896, (+-)-2-n-Propyl-4-pentenoic acid. Retrieved from [Link].

  • Sahu, R. P., et al. (2019). Cytotoxic effect of valproic acid in combination with different inhibitors of downstream molecules of epidermal growth factor receptor pathway. Journal of Cancer Research and Therapeutics, 15(3), 603-610.
  • Damkier, P., & Tomson, T. (2008). Perception of teratogenic and foetotoxic risk by health professionals: a survey in Midi-Pyrenees area. Pharmacoepidemiology and Drug Safety, 17(3), 307-310.

Sources

Validating 2-Propyl-2,4-Pentadienoic Acid (2-PPDA) as a Marker for Idiosyncratic Toxicity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Toxicologists, and Drug Development Professionals

Executive Summary: The Proximate Toxicant

In the landscape of idiosyncratic drug-induced liver injury (DILI), few mechanisms are as chemically elegant and clinically devastating as the metabolic activation of Valproic Acid (VPA). While standard liver enzymes (ALT/AST) serve as lagging indicators of hepatocellular necrosis, they fail to capture the upstream metabolic dysregulation driving mitochondrial collapse.

This guide validates 2-propyl-2,4-pentadienoic acid (2-PPDA) —also known as (E)-2,4-diene-VPA—as a superior mechanistic marker for idiosyncratic mitochondrial toxicity. Unlike its precursor (4-ene-VPA) or the parent drug, 2-PPDA functions as a "proximate toxicant," capable of forming a reactive Coenzyme A (CoA) thioester that irreversibly inhibits the mitochondrial trifunctional protein (MTP), leading to microvesicular steatosis and metabolic failure.

Mechanistic Basis: The Pathway to Toxicity

To validate 2-PPDA as a marker, one must understand its genesis. It is not a primary metabolite but a secondary product of desaturation, heavily reliant on specific cytochrome P450 enzymes and mitochondrial beta-oxidation.

The Bioactivation Cascade

VPA undergoes P450-mediated desaturation (primarily CYP2C9 and CYP2A6) to form 4-ene-VPA . This intermediate enters the mitochondria, where beta-oxidation attempts to metabolize it.[1] However, instead of standard oxidation, a second desaturation event occurs, generating the conjugated diene 2-PPDA .

Why 2-PPDA is the Marker:

  • Reactivity: The diene structure is an electrophile prone to Michael addition.

  • Target Specificity: As a CoA ester (2-PPDA-CoA), it covalently binds to the alpha-subunit of the mitochondrial trifunctional protein (MTP), halting fatty acid oxidation (FAO).

  • CoA Depletion: It sequesters mitochondrial CoA, further stalling the Krebs cycle and urea cycle (leading to hyperammonemia).

VPA_Metabolism VPA Valproic Acid (Parent) CYP CYP2C9 / CYP2A6 (Microsomal) VPA->CYP Desaturation ENE 4-ene-VPA (Precursor) CYP->ENE MITO Mitochondrial Beta-Oxidation ENE->MITO Transport PPDA 2-PPDA (2,4-diene-VPA) MITO->PPDA Dehydrogenation COA 2-PPDA-CoA (Reactive Ester) PPDA->COA + CoA-SH TOX Mitochondrial Collapse (Steatosis/Necrosis) COA->TOX Irreversible Binding to MTP alpha-subunit

Figure 1: The bioactivation pathway of Valproic Acid.[2] Note that 2-PPDA is the critical checkpoint between metabolism and irreversible mitochondrial injury.

Comparative Profiling: 2-PPDA vs. Alternatives

When screening novel carboxylic acid drugs or monitoring VPA therapy, selecting the right marker is critical. The table below objectively compares 2-PPDA against standard alternatives.

Feature2-PPDA (2,4-diene-VPA) 4-ene-VPA ALT / AST Glucuronide Metabolites
Role Proximate Toxicant Toxic PrecursorLagging Injury MarkerDetoxification Product
Specificity High (Direct link to MTP inhibition)Moderate (Requires conversion)Low (General liver injury)None (Indicates clearance)
Predictive Value High (Presence indicates reactive risk)Moderate (Correlates with dose)None (Post-injury only)Low
Mechanism Irreversible protein binding via CoA esterWeak mitochondrial inhibitionLeakage from necrotic cellsRenal excretion
Detection Window Early (Metabolic formation)EarlyLate (24-48h post-injury)Continuous
Analytical Challenge High (Unstable, requires trapping or rapid MS)ModerateLow (Standard Assay)Low

Expert Insight: While 4-ene-VPA is easier to detect and often cited, it is chemically stable. 2-PPDA is the species that explains the idiosyncratic nature of the toxicity—patients with higher CYP2C9 activity or specific mitochondrial polymorphisms generate more of this diene, driving the toxicity threshold. Therefore, 2-PPDA is the superior marker for mechanistic validation.

Experimental Protocols: Validating the Marker

To validate 2-PPDA in a drug discovery or toxicology setting, you cannot simply "measure" it due to its reactivity. You must employ a Trapping Workflow or a Functional Inhibition Assay .

Protocol A: LC-MS/MS Detection via GSH Trapping

Since 2-PPDA is an electrophile, it readily conjugates with Glutathione (GSH). Detecting the GSH-conjugate is the gold standard for validating the formation of the reactive diene.

Materials:

  • Rat Liver Microsomes (RLM) or Human Liver Microsomes (HLM).

  • NADPH regenerating system.

  • Glutathione (GSH) fortified buffer (10 mM).

  • LC-MS/MS System (e.g., Triple Quadrupole).[3]

Step-by-Step Workflow:

  • Incubation: Incubate the test compound (e.g., VPA analog, 10-50 µM) with Microsomes (1 mg/mL) and GSH (5 mM) in phosphate buffer (pH 7.4) at 37°C for 60 mins.

  • Quenching: Stop reaction with ice-cold Acetonitrile (1:1 v/v) containing internal standard.

  • Centrifugation: 10,000 x g for 10 mins to precipitate proteins.

  • Analysis: Inject supernatant into LC-MS/MS.

LC-MS/MS Parameters (Targeting 2-PPDA Conjugates):

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm), maintained at 40°C.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[4]

  • Gradient: 5% B to 95% B over 10 mins.

  • Ionization: Negative Mode (ESI-).

  • Key Transitions:

    • 2-PPDA Parent (Free Acid): m/z ~139 → 95 (Decarboxylation).

    • GSH-Conjugate: Look for Neutral Loss of 129 (gamma-glutamyl) or 307 (GSH).

    • Note: The conjugate mass will be [Parent - 2H + GSH].

Protocol B: Functional Mitochondrial Toxicity (Respirometry)

Validating the effect of 2-PPDA requires demonstrating beta-oxidation inhibition.

  • System: Seahorse XF Analyzer or Oroboros Oxygraph.

  • Substrate: Palmitate-BSA (requires beta-oxidation) vs. Pyruvate (bypasses beta-oxidation).

  • Procedure:

    • Treat HepG2 cells or isolated mitochondria with synthesized 2-PPDA (or precursor 4-ene-VPA).

    • Measure Oxygen Consumption Rate (OCR).

  • Validation Criteria: A specific decrease in Palmitate-driven respiration without a corresponding drop in Pyruvate-driven respiration confirms the blockade of the beta-oxidation pathway (MTP inhibition), validating the marker's mechanistic role.

Validation_Workflow cluster_0 Analytical Validation (LC-MS) cluster_1 Functional Validation (Respirometry) Step1 Microsomal Incubation (+ NADPH, + GSH) Step2 Protein Precipitation (ACN Quench) Step1->Step2 Step3 LC-MS/MS Analysis (Neg Mode) Step2->Step3 Result1 Identify GSH-Conjugate (m/z ~446 for VPA-GSH) Step3->Result1 StepA Mitochondrial Isolation (or HepG2 Cells) StepB Substrate Challenge: Palmitate vs. Pyruvate StepA->StepB StepC Measure OCR (Seahorse XF) StepB->StepC Result2 Specific Inhibition of Fatty Acid Oxidation StepC->Result2

Figure 2: Dual-stream validation workflow combining analytical detection (trapping) and functional verification.

Interpretation & Synthesis

Validating 2-PPDA is not merely about detection; it is about establishing a Safety Margin .

  • Negative Result: If a drug candidate (carboxylic acid) does not form 2-PPDA or its GSH conjugates in microsomes, it has a significantly lower risk of idiosyncratic mitochondrial toxicity compared to VPA.

  • Positive Result: Detection of 2-PPDA implies the drug can undergo desaturation. The risk level then depends on the quantity formed and the efficiency of downstream detoxification (glucuronidation).

  • Clinical Correlation: In VPA patients, elevated 2-PPDA (often measured as NAC-conjugates in urine) correlates with "high-risk" phenotypes, such as those with POLG mutations or concurrent enzyme-inducing medication (e.g., Phenytoin), which drives the CYP-mediated production of the 4-ene precursor.

References
  • Baillie, T. A. (1988). Metabolic activation of valproic acid and drug-mediated hepatotoxicity.[2][5][6][7][8][9] Role of the terminal olefin, 2-n-propyl-4-pentenoic acid.[6] Chemical Research in Toxicology.[5][10]

  • Kassahun, K., et al. (1991). Metabolic activation of the anticonvulsant valproic acid by cytochrome P-450: formation of the cytotoxic metabolite 2-n-propyl-4-pentenoic acid. Drug Metabolism and Disposition.

  • Tang, W., & Abbott, F. S. (1996).[5] Bioactivation of a toxic metabolite of valproic acid, (E)-2-propyl-2,4-pentadienoic acid, via glucuronidation.[2][5][7] LC/MS/MS characterization of the GSH-glucuronide diconjugates. Chemical Research in Toxicology.[5][10]

  • Silva, M. F., et al. (2008).[5] Valproic acid metabolism and its effects on mitochondrial fatty acid oxidation: A review. Journal of Inherited Metabolic Disease.[5]

  • Pessayre, D., et al. (2010). Drug-induced mitochondrial toxicity: The liver as a target.[5] Current Opinion in Toxicology.

Sources

A Definitive Guide to the Structural Confirmation of 2-Propyl-2,4-pentadienoic Acid via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For molecules such as 2-propyl-2,4-pentadienoic acid, a derivative of the widely used anticonvulsant valproic acid, precise structural elucidation is paramount.[1][2] This guide provides a comprehensive, in-depth analysis of how Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive tool for confirming the molecular architecture of this compound. We will delve into the theoretical underpinnings of our experimental choices, present and interpret detailed ¹H, ¹³C, and DEPT-135 NMR data, and offer a comparative analysis against a structural isomer to underscore the power of this technique.

The Imperative of Structural Verification

This compound, with its conjugated diene system and carboxylic acid functionality, presents a unique set of spectral features.[3] The precise arrangement of its double bonds and the stereochemistry around them can significantly influence its biological activity. Therefore, a robust and reliable method for structural confirmation is not merely a procedural step but a fundamental requirement for advancing its study. NMR spectroscopy, by probing the magnetic properties of atomic nuclei, offers an unparalleled window into the molecular structure, providing information on the connectivity and chemical environment of each atom.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to yield high-resolution NMR spectra, enabling a thorough structural analysis. The choices of solvent and specific NMR experiments are critical for obtaining unambiguous data.

Sample Preparation

A meticulously prepared sample is the foundation of a high-quality NMR spectrum.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent initial choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. However, the acidic proton of the carboxylic acid can undergo exchange with any residual water in the solvent, leading to peak broadening or disappearance.[4][5] To ensure the observation of the carboxylic acid proton, the use of anhydrous CDCl₃ is recommended. Alternatively, a small amount of a polar aprotic solvent like deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which often sharpens the carboxylic acid proton signal due to stronger hydrogen bonding with the solvent.[6]

  • Concentration: Dissolve approximately 10-20 mg of the purified this compound in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is generally sufficient for obtaining good signal-to-noise in both ¹H and ¹³C NMR experiments.[7]

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8]

NMR Data Acquisition

The following experiments are essential for a comprehensive structural elucidation.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for determining the multiplicity of each carbon atom (CH₃, CH₂, CH, or quaternary C).[9][10] In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.[9][11]

  • 2D NMR (COSY and HSQC - Optional but Recommended): For complex molecules, 2D NMR techniques can be employed. COSY (Correlation Spectroscopy) identifies proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing definitive assignments.[12]

Spectral Interpretation: Decoding the Molecular Signature

The following tables present the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on established chemical shift correlations for similar functional groups and structural motifs.[6][13][14][15]

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0broad singlet1H-COOH
~7.30doublet of doublets1HH-4
~6.40doublet1HH-3
~5.50doublet1HH-5 (trans to H-4)
~5.35doublet1HH-5 (cis to H-4)
~2.20triplet2H-CH₂-CH₂-CH₃
~1.50sextet2H-CH₂-CH₂-CH₃
~0.95triplet3H-CH₂-CH₂-CH₃
Predicted ¹³C NMR and DEPT-135 Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)DEPT-135Assignment
~172Not observedC-1 (-COOH)
~145Positive (CH)C-4
~138Not observedC-2
~128Positive (CH)C-3
~120Negative (CH₂)C-5
~30Negative (CH₂)-CH₂-CH₂-CH₃
~22Negative (CH₂)-CH₂-CH₂-CH₃
~14Positive (CH₃)-CH₂-CH₂-CH₃
In-depth Analysis
  • Carboxylic Acid Proton (-COOH): The highly deshielded proton of the carboxylic acid is expected to appear as a broad singlet far downfield, typically around 10-13 ppm.[1][16] Its broadness is a result of hydrogen bonding and potential chemical exchange.[4]

  • Olefinic Protons (H-3, H-4, H-5): The protons on the conjugated diene system will resonate in the characteristic downfield region for vinylic protons (typically 5-7.5 ppm).[13][14] The specific chemical shifts and coupling patterns are crucial for confirming the connectivity. H-4 will be a doublet of doublets due to coupling with both H-3 and the two H-5 protons. H-3 will appear as a doublet, being coupled only to H-4. The two protons on C-5 are diastereotopic and will likely show distinct signals, both appearing as doublets due to coupling with H-4.

  • Propyl Group Protons: The protons of the propyl group will appear in the upfield, aliphatic region of the spectrum. The methylene group adjacent to the double bond will be the most deshielded of the three, appearing as a triplet. The central methylene group will be a sextet, and the terminal methyl group will be a triplet.

  • Carboxylic Acid Carbon (C-1): The carbonyl carbon of the carboxylic acid is expected in the range of 165-185 ppm.[4][17] This signal will be absent in the DEPT-135 spectrum as it is a quaternary carbon.

  • Olefinic Carbons (C-2, C-3, C-4, C-5): The sp² hybridized carbons of the diene system will resonate between 115-150 ppm.[15] The DEPT-135 spectrum is instrumental here, confirming that C-3 and C-4 are CH carbons (positive signals) and C-5 is a CH₂ carbon (negative signal). C-2, being a quaternary carbon, will be absent in the DEPT-135 spectrum.

  • Propyl Group Carbons: The carbons of the propyl group will appear in the upfield region. The DEPT-135 spectrum will confirm the presence of two CH₂ groups (negative signals) and one CH₃ group (positive signal).

Comparative Analysis: Distinguishing Isomers

To highlight the specificity of NMR in structure determination, let's compare the expected spectra of this compound with a potential isomer, (E)-2-propyl-2-pentenoic acid .

FeatureThis compound(E)-2-Propyl-2-pentenoic Acid
¹H NMR Olefinic Region Complex pattern with 3 distinct signals for H-3, H-4, and H-5.A single triplet for the vinylic proton at C-3.
¹H NMR Integration Integration of the olefinic region corresponds to 4 protons.Integration of the olefinic region corresponds to 1 proton.
¹³C NMR Olefinic Carbons Four signals in the olefinic region.Two signals in the olefinic region.
DEPT-135 Olefinic Carbons Two positive CH signals and one negative CH₂ signal.One positive CH signal.

This clear distinction in the number of signals, their multiplicities, and integrations in both ¹H and ¹³C NMR spectra would allow for an unambiguous differentiation between these two isomers.

Visualizing the Workflow and Structure

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis Dissolve in CDCl3 Dissolve in CDCl3 Filter into NMR Tube Filter into NMR Tube Dissolve in CDCl3->Filter into NMR Tube 1H NMR 1H NMR Filter into NMR Tube->1H NMR Interpret Spectra Interpret Spectra 1H NMR->Interpret Spectra 13C NMR 13C NMR 13C NMR->Interpret Spectra DEPT-135 DEPT-135 DEPT-135->Interpret Spectra 2D NMR (Optional) 2D NMR (Optional) Assign Signals Assign Signals Interpret Spectra->Assign Signals Confirm Connectivity Confirm Connectivity Assign Signals->Confirm Connectivity Structural Confirmation Structural Confirmation Confirm Connectivity->Structural Confirmation

Caption: Workflow for NMR-based structural confirmation.

Caption: Structure of this compound.

Conclusion

Nuclear Magnetic Resonance spectroscopy provides a powerful and indispensable methodology for the structural confirmation of this compound. Through a systematic approach involving ¹H, ¹³C, and DEPT-135 NMR experiments, it is possible to unambiguously determine the connectivity and chemical environment of every atom in the molecule. The detailed analysis of chemical shifts, signal multiplicities, and integrations, especially when compared against potential isomers, offers a self-validating system for structural elucidation. This level of certainty is crucial for researchers and drug development professionals, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • University of York. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • ResearchGate. (n.d.). Expanded 1 H NMR spectrum of sodium valproate in D 2 O. Retrieved from [Link]

  • University of York Chemistry Teaching Labs. (n.d.). Preparing an NMR sample. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry.
  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved from [Link]

  • University of Victoria. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • ResearchGate. (n.d.). DEPT-135 spectrum of the free fatty acid obtained from the oil sample. Retrieved from [Link]

  • eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. Retrieved from [Link]

  • Reddit. (2021, October 9). What are the best practices for sample preparation for NMR analysis?. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-Pentynoic Acid. Retrieved from a relevant chemical supplier source.
  • Chemistry Steps. (2020, December 3). NMR Spectroscopy Practice Problems. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Molodtsov, S. G., Elyashberg, M. E., Blinov, K. A., Williams, A. J., Martirosian, E. E., Martin, G. E., & Lefebvre, B. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of chemical information and computer sciences, 44(5), 1737–1751.
  • LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Valproic acid – Knowledge and References. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • PubMed Central (PMC). (2025, November 20). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product.
  • Forest Products Laboratory. (n.d.). The 1H and 13C NMR Spectra of the Abietadienoic Resin Acids.
  • Thieme. (n.d.). Combination of 1H and 13C NMR Spectroscopy.
  • MDPI. (2021, December 24). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. Retrieved from [Link]

  • Wiley. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • PubMed. (1991). Effect of valproic acid, its unsaturated metabolites and some structurally related fatty acids on the binding of warfarin and dansylsarcosine to human albumin. Retrieved from [Link]

  • PubMed. (1995). Distribution of unsaturated metabolites of valproate in human and rat brain--pharmacologic relevance?. Retrieved from [Link]

  • Spectroscopy Online. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13 C NMR Chemical Shifts. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 2-Propyl-2,4-pentadienoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action Card

2-Propyl-2,4-pentadienoic acid (2-P-2,4-PDA) , also known as (E)-2,4-diene-VPA , is not merely a chemical intermediate; it is the specific hepatotoxic metabolite of Valproic Acid responsible for idiosyncratic liver injury and microvesicular steatosis.

Unlike the parent drug (Valproic Acid), this compound possesses a reactive conjugated diene system. It acts as a direct mitochondrial toxin, depleting glutathione (GSH) and inhibiting


-oxidation. Standard organic acid disposal is insufficient; it must be handled as a high-toxicity cytotoxic agent. 
Critical Data Points
ParameterSpecification
CAS Number 72010-18-5
Physical State Pale Yellow Oil
Primary Hazard Hepatotoxin / Mitochondrial Poison
Reactivity Sensitive to oxidation (store/dispose under inert gas if possible)
Waste Stream Stream C (High Hazard Organic) - Incineration Only
Incompatible With Strong oxidizers, Strong bases (exothermic neutralization)

Chemical Profile & Toxicity Mechanics

Why this protocol exists: Understanding the biological mechanism dictates the safety rigor.

To ensure safety compliance, researchers must understand that 2-P-2,4-PDA is significantly more reactive than saturated fatty acids. Its toxicity profile drives the disposal requirements.

The Mechanism of Toxicity

The danger lies in the metabolic activation. Once absorbed or spilled, 2-P-2,4-PDA enters the mitochondria where it forms CoA esters. These esters:

  • Deplete Glutathione (GSH): The reactive diene undergoes Michael addition with glutathione, stripping the cell of its primary antioxidant defense.

  • Inhibit

    
    -Oxidation:  It irreversibly binds to enzymes required for fatty acid breakdown, leading to rapid lipid accumulation (steatosis).
    

Operational Implication: Because this compound targets mitochondrial function, skin absorption is a critical route of exposure. Standard latex gloves are insufficient.

Toxicity_Pathway VPA Valproic Acid (Parent Drug) Metabolite This compound (The Hazard) VPA->Metabolite Cytochrome P450 Desaturation Mitochondria Mitochondrial Entry Metabolite->Mitochondria Transport GSH_Depletion GSH Depletion (Oxidative Stress) Mitochondria->GSH_Depletion Michael Addition Steatosis Microvesicular Steatosis (Liver Injury) GSH_Depletion->Steatosis Cellular Necrosis

Figure 1: The metabolic activation pathway illustrating why 2-P-2,4-PDA requires cytotoxic handling precautions.

Pre-Disposal Stabilization & PPE

Before the waste leaves the bench, it must be secured.

Personal Protective Equipment (PPE) Matrix
ComponentRequirementScientific Rationale
Gloves Double-gloving required. Inner: Nitrile (0.11mm)Outer: Silver Shield / 4H (Laminate)The lipophilic propyl chain allows rapid permeation through standard latex. Laminate offers >4hr breakthrough time.
Respiratory Fume hood mandatory.[1]As an oil, it has low vapor pressure but aerosols are highly toxic.
Eye Protection Chemical Splash GogglesCorrosive organic acid; irreversible eye damage risk.
Stabilization Protocol

If you have pure stock or concentrated reaction mixtures to dispose of:

  • Do NOT neutralize manually: Exothermic reaction with bases can aerosolize the toxic oil.

  • Dilution: Dilute the oil in a compatible non-halogenated solvent (e.g., Ethanol or Acetone) to <10% concentration. This reduces the viscosity and risk of droplet formation during transfer.

  • Inerting: If the waste container will be stored for >24 hours before pickup, purge the headspace with Nitrogen or Argon to prevent the formation of unstable peroxides on the diene system.

Disposal Workflow (Step-by-Step)

Core Directive: This material must be incinerated. Under no circumstances should it be discharged into the sewer system.

Step 1: Waste Characterization

Classify the waste under the following codes for your waste contractor (e.g., Clean Harbors, Veolia, or internal EHS):

  • Primary Classification: Hazardous Chemical Waste.[2][3]

  • Hazard Tags: Toxic (Hepatotoxin), Irritant/Corrosive (Acidic).

  • EPA Code (USA): While not P-listed, treat as D001 (Ignitable) if in solvent, or characterize as Toxic Organic Waste .

Step 2: Packaging
  • Primary Container: Use a High-Density Polyethylene (HDPE) or Glass screw-top container.

    • Note: Avoid metal containers as the acid may corrode them over time.

  • Secondary Containment: Place the primary container inside a clear plastic zip-lock bag or a secondary tub to capture leaks.

Step 3: Labeling

The label must be explicit. Do not just write "Organic Waste."

  • Line 1: this compound (in [Solvent Name]).

  • Line 2: WARNING: HEPATOTOXIN / CYTOTOXIC.

  • Line 3: [Date] and [Generator Name].

Step 4: Final Handoff

Transfer to the institution's Central Accumulation Area (CAA) within 3 days of filling the container.

Disposal_Workflow Start Waste Generation (2-P-2,4-PDA) Decision Is it Pure Oil or Solution? Start->Decision Pure Pure Oil Decision->Pure Solution Dilute Solution Decision->Solution Action_Dilute Dilute in Ethanol/Acetone (Reduce Viscosity) Pure->Action_Dilute Required Container Transfer to HDPE/Glass (Screw Cap) Solution->Container Action_Dilute->Container Label Label: 'TOXIC - HEPATOTOXIN' Do Not Neutralize Container->Label Bin Segregate: Organic Stream (Incineration Only) Label->Bin

Figure 2: Decision tree for the safe segregation and packaging of 2-P-2,4-PDA waste.

Emergency Contingencies

Spills (Benchtop < 50 mL)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don Silver Shield gloves and goggles.

  • Absorb: Do NOT use paper towels (fire risk with oxidizers). Use Vermiculite or Polypropylene pads .

  • Clean: Wipe the area with a soap/water solution. Avoid Bleach (Sodium Hypochlorite) as it may react aggressively with the diene system.

  • Dispose: Place all cleanup materials into a hazardous waste bag labeled "Contaminated Debris - Hepatotoxin."

Exposure[4]
  • Skin Contact: Wash with soap and water for 15 minutes. The lipophilic nature means water alone is insufficient; soap is critical to emulsify the oil.

  • Eye Contact: Flush for 15 minutes. Seek immediate medical attention.

References

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Kassahun, K., et al. (1991). Bioactivation of a toxic metabolite of valproic acid, (E)-2-propyl-2,4-pentadienoic acid, via glucuronidation. Chemical Research in Toxicology. Retrieved from [Link]

  • Tang, W., & Abbott, F. S. (1996). Bioactivation of a toxic metabolite of valproic acid...[4][5] LC/MS/MS characterization of the GSH-glucuronide diconjugates. Chemical Research in Toxicology. Retrieved from [Link]

  • US EPA. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propyl-2,4-pentadienoic acid
Reactant of Route 2
2-Propyl-2,4-pentadienoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.